molecular formula C19H21ClN6O4 B560319 AS2444697 CAS No. 1287665-60-4

AS2444697

Número de catálogo: B560319
Número CAS: 1287665-60-4
Peso molecular: 432.865
Clave InChI: FGNHLIIFEDYNFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AS-2444697 is an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4;  IC50 = 21 nM). It is greater than 30-fold selective for IRAK4 over a panel of 146 kinases, but is less than 10-fold selective over PDGFRα, PDGFRβ, TrkA, TrkC, CLK1, Itk, and FLT3. AS-2444697 inhibits IL-1β-induced IL-6 production and LPS-induced TNF-α production in cellular assays (IC50s = 250 and 47 nM, respectively). It is efficacious in rat models of adjuvant- and collagen-induced arthritis (ED50s = 2.7 and 1.6 mg/kg, respectively). AS-2444697 (0.3-3 mg/kg, twice daily) reduces urinary protein excretion, the development of interstitial fibrosis and glomerulosclerosis, and renal mRNA expression of genes encoding IL-1β, IL-6, TNF-α, and chemokine (C-C motif) ligand 2 (CCL2) without affecting blood pressure in the 5/6 nephrectomized rat model of chronic kidney disease.>Potent and selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor (IC50 = 21 nM). Displays 30-fold selectivity for IRAK4 over IRAK1. Inhibits LPS-induced TNF-α and IL-6 production in PBMCs in vitro. Renoprotective and anti-inflammatory in a rodent model of chronic kidney disease.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[3-carbamoyl-1-(oxan-4-yl)pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4.ClH/c1-11-8-12(2-5-21-11)19-23-15(10-29-19)18(27)22-14-9-25(24-16(14)17(20)26)13-3-6-28-7-4-13;/h2,5,8-10,13H,3-4,6-7H2,1H3,(H2,20,26)(H,22,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNHLIIFEDYNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CN(N=C3C(=O)N)C4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of action of AS2444697

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of AS2444697

Introduction

This compound is a potent and selective, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] As a critical component of the innate immune system, IRAK4 is a serine/threonine kinase that functions as a master regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] Dysregulation of these pathways is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] this compound exerts its therapeutic effects by targeting the kinase activity of IRAK4, thereby blocking the downstream inflammatory signaling and subsequent production of pro-inflammatory mediators.[2][5] This document provides a comprehensive overview of the mechanism of action, pharmacological profile, and key experimental data related to this compound.

Core Mechanism of Action: Inhibition of IRAK4 Signaling

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the IRAK4 kinase domain. This prevents the autophosphorylation of IRAK4 and its subsequent phosphorylation and activation of other downstream substrates, most notably IRAK1.[6]

The IL-1R/TLR Signaling Pathway

The IL-1R/TLR signaling pathway is a cornerstone of the innate immune response, activated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), such as lipopolysaccharide (LPS), or by pro-inflammatory cytokines like IL-1β. The sequence of events is as follows:

  • Ligand Binding and Receptor Dimerization : The binding of a ligand (e.g., IL-1β) to its receptor (IL-1R) induces a conformational change that recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[3]

  • Myddosome Formation : MyD88, possessing a death domain, recruits IRAK4, which in turn recruits IRAK1 and/or IRAK2. This multi-protein complex is known as the Myddosome.[6][7]

  • IRAK4-Mediated Activation : Within the Myddosome, IRAK4, the most upstream kinase in the cascade, phosphorylates and activates IRAK1.[6] This step is the critical control point targeted by this compound.

  • Downstream Signal Propagation : Activated IRAK1 dissociates from the Myddosome and interacts with TNF Receptor-Associated Factor 6 (TRAF6), leading to the activation of downstream kinase cascades, including the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs).

  • Transcription Factor Activation : These cascades culminate in the activation of key transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

  • Pro-inflammatory Gene Expression : Activated NF-κB and AP-1 translocate to the nucleus and drive the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and chemokines (MCP-1).[2][8]

By inhibiting IRAK4, this compound effectively halts this entire cascade at an early, critical juncture, preventing the downstream signaling that leads to the inflammatory response.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates MAPK_IKK MAPK / IKK Complexes TRAF6->MAPK_IKK Activates NFkB NF-κB / AP-1 MAPK_IKK->NFkB Activates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB->Inflammation Translocates & Upregulates This compound This compound This compound->IRAK4 Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification A 1. Prepare this compound Serial Dilutions B 2. Add IRAK4 Enzyme A->B C 3. Add Substrate & [³³P]-ATP B->C D 4. Incubate at 30°C C->D E 5. Stop Reaction & Transfer to Filter Plate D->E F 6. Wash & Measure Radioactivity E->F G 7. Calculate IC₅₀ F->G CKD_Model_Workflow cluster_endpoints Endpoints A Step 1: 5/6 Kidney Resection in Rats B Step 2: 6-Week Disease Development Period A->B C Step 3: 6-Week Treatment (Vehicle vs. This compound) B->C D Step 4: Endpoint Analysis C->D E1 Urinary Protein D->E1 E2 Plasma Creatinine/BUN D->E2 E3 Histology D->E3 E4 Renal mRNA D->E4

References

Introduction to IRAK4 and its Role in Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Binding Affinity and Kinetics of AS2444697 with IRAK4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of this compound, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental pathways to support further research and development efforts in targeting IRAK4-mediated signaling.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response. It functions as a central signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, a signaling cascade is initiated that is pivotal for the production of pro-inflammatory cytokines. The kinase activity of IRAK4 is essential for its function in these pathways. Dysregulation of IRAK4 signaling has been implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.

This compound: A Selective IRAK4 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for IRAK4. Its ability to suppress inflammatory responses has been noted in preclinical models, highlighting its potential as a therapeutic agent for chronic inflammatory conditions.

Quantitative Binding and Inhibition Data

The inhibitory potency of this compound against IRAK4 has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetParameterValueSelectivityReference
This compoundIRAK4IC5021 nM30-fold vs. IRAK1

Note: While the IC50 value is a widely accepted measure of inhibitor potency, it is important to distinguish it from the dissociation constant (Kd), which is a direct measure of binding affinity. To date, specific binding kinetics data, including the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd) for this compound binding to IRAK4, have not been publicly reported in the reviewed literature.

IRAK4 Signaling Pathway

The activation of IRAK4 is a critical step in the TLR/IL-1R signaling cascade. The following diagram illustrates the canonical pathway leading to the activation of downstream transcription factors and the subsequent inflammatory response.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocation

Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.

Experimental Protocols for Determining IRAK4 Inhibition

While the specific protocol used to determine the IC50 of this compound is not publicly detailed, several robust and widely accepted in vitro kinase assay formats are commonly employed to assess the potency of IRAK4 inhibitors. These assays typically involve recombinant IRAK4 enzyme, a substrate, and ATP. The inhibitor's effect is measured by quantifying the reduction in substrate phosphorylation.

Homogeneous Time-Resolved Fluorescence (HTRF) / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay format is a popular choice for high-throughput screening and inhibitor profiling due to its sensitivity and homogeneous nature.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by IRAK4. A europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the binding of both antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of IRAK4 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human IRAK4 enzyme, biotinylated peptide substrate, ATP, and a serial dilution of the test compound (e.g., this compound).

  • Kinase Reaction:

    • Add the IRAK4 enzyme to the wells of a microplate.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection mixture containing the europium-labeled anti-phospho-antibody and the streptavidin-conjugated acceptor.

    • Incubate for a specified time to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the ratio of the acceptor to donor signals and plot the results against the inhibitor concentration to determine the IC50 value.

HTRF_Assay_Workflow cluster_steps Experimental Steps Reagent_Prep Reagent Preparation Kinase_Reaction Kinase Reaction (IRAK4 + Substrate + ATP + Inhibitor) Reagent_Prep->Kinase_Reaction Detection Detection (Add FRET Pair) Kinase_Reaction->Detection Readout Plate Reading (TR-FRET Signal) Detection->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: General workflow for an HTRF/TR-FRET based IRAK4 kinase assay.

This compound's Mechanism of Action

This compound acts as an ATP-competitive inhibitor of IRAK4. This means it binds to the ATP-binding pocket of the kinase domain, preventing the natural substrate, ATP, from binding. This blockage of ATP binding inhibits the phosphotransferase activity of IRAK4, thereby halting the downstream signaling cascade.

MOA_Diagram cluster_binding IRAK4 ATP-Binding Pocket IRAK4_Pocket IRAK4 Phosphorylation Substrate Phosphorylation IRAK4_Pocket->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation IRAK4_Pocket->No_Phosphorylation ATP ATP ATP->IRAK4_Pocket Binds This compound This compound This compound->IRAK4_Pocket Competitively Binds This compound->No_Phosphorylation

Caption: Competitive inhibition of IRAK4 by this compound at the ATP-binding site.

Conclusion

This compound is a potent and selective inhibitor of IRAK4 with a reported IC50 of 21 nM. Its mechanism of action as an ATP-competitive inhibitor makes it an effective tool for studying IRAK4 signaling and a potential therapeutic candidate for inflammatory diseases. While detailed public information on its binding kinetics is currently lacking, the experimental protocols outlined in this guide provide a solid foundation for researchers to further characterize the interaction of this compound and other novel inhibitors with IRAK4. Further studies to determine the Kd, kon, and koff values would provide a more complete understanding of the binding profile of this compound and aid in the development of next-generation IRAK4-targeted therapies.

The Role of AS2444697 in Innate Immunity Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical serine/threonine kinase that functions as a master regulator in innate immune signaling pathways. By targeting the kinase activity of IRAK-4, this compound effectively blocks the downstream signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), leading to a broad-spectrum anti-inflammatory response. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating innate immunity, and a summary of its pharmacological effects supported by quantitative data and detailed experimental methodologies.

Introduction to IRAK-4 and Innate Immunity

The innate immune system provides the first line of defense against invading pathogens and cellular damage. This response is initiated by pattern recognition receptors (PRRs), such as the Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[1][2] Upon ligand binding, these receptors recruit adaptor proteins, most commonly Myeloid Differentiation primary response 88 (MyD88), which in turn recruits the IRAK family of kinases.[2]

The IRAK family consists of four members: IRAK-1, IRAK-2, IRAK-M (IRAK-3), and IRAK-4.[3] Among these, IRAK-4 is the most upstream and essential kinase in the signaling cascade.[2][4] Its kinase activity is indispensable for the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which lead to the production of a wide array of pro-inflammatory cytokines and chemokines.[5][6][7] Given its pivotal role, IRAK-4 has emerged as a key therapeutic target for a variety of inflammatory and autoimmune diseases.

This compound: A Potent and Selective IRAK-4 Inhibitor

This compound is an orally active and selective inhibitor of IRAK-4.[8][9] It has demonstrated significant anti-inflammatory and renoprotective effects in preclinical models.[8][10][11]

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the kinase activity of IRAK-4.[8][9] Upon activation of TLRs or IL-1Rs, IRAK-4 is recruited to the Myddosome, a signaling complex formed by MyD88 and other IRAK family members.[2][12] The kinase activity of IRAK-4 is crucial for the phosphorylation and subsequent activation of IRAK-1.[12] By inhibiting IRAK-4, this compound prevents the activation of IRAK-1 and the subsequent downstream signaling events, ultimately leading to the suppression of pro-inflammatory gene expression.[8][9]

Signaling Pathway of this compound Action

The signaling pathway modulated by this compound is central to innate immunity. The following diagram illustrates the key components of the TLR/IL-1R signaling cascade and the point of intervention by this compound.

AS2444697_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation This compound This compound This compound->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Phosphorylation of IκB p65_p50 p65/p50 NFkB->p65_p50 Release p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Gene Pro-inflammatory Gene Expression p65_p50_nuc->Gene

Figure 1: TLR/IL-1R signaling pathway and this compound inhibition.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key pharmacological parameters.

Table 1: In Vitro Potency and Selectivity
ParameterSpeciesValueReference
IC50 (IRAK-4) Human21 nM[8][9]
IC50 (IRAK-4) Rat21 nM[8]
Selectivity IRAK-4 vs. IRAK-130-fold[9]
Table 2: In Vivo Efficacy in Animal Models
Animal ModelSpeciesEfficacy EndpointDoseResultReference
Adjuvant-Induced ArthritisRatED502.7 mg/kg, BID, PO-[8]
Collagen-Induced ArthritisRatED501.6 mg/kg, BID, PO-[8]
LPS/GalN-Induced HepatitisMouseCytokine Reduction0.3-3 mg/kgSignificant decrease in IL-1β, IL-6, TNF-α, MCP-1[8]
5/6 Nephrectomized CKDRatRenoprotection0.3-3 mg/kg, BIDReduced proteinuria, glomerulosclerosis, and interstitial fibrosis[11]
Diabetic Nephropathy (KK/Ay)MouseRenoprotection-Improved albuminuria and hyperfiltration; reduced glomerulosclerosis[10]
Table 3: Pharmacokinetic Parameters
SpeciesBioavailability (F%)Reference
Rat50%[8]
Dog78%[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the activity of this compound.

IRAK-4 Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on IRAK-4 enzymatic activity.

IRAK4_Kinase_Assay cluster_workflow Experimental Workflow start Start reagents Prepare reaction mix: - Recombinant IRAK-4 - Kinase buffer - ATP - Substrate (e.g., Myelin Basic Protein) start->reagents add_inhibitor Add this compound (various concentrations) reagents->add_inhibitor incubate Incubate at 30°C add_inhibitor->incubate stop_reaction Stop reaction (e.g., add EDTA) incubate->stop_reaction detect Detect phosphorylation (e.g., ADP-Glo, HTRF, ELISA) stop_reaction->detect analyze Calculate IC50 detect->analyze end End analyze->end

Figure 2: Workflow for IRAK-4 Kinase Assay.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing recombinant human IRAK-4 enzyme, a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, and a substrate such as myelin basic protein or a specific peptide.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Quantify the extent of substrate phosphorylation using a suitable detection method, such as ADP-Glo™ Kinase Assay, Homogeneous Time-Resolved Fluorescence (HTRF), or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression model.

Cellular Assay: Inhibition of LPS-Induced Cytokine Production in PBMCs

This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed the PBMCs in a 96-well plate at a density of approximately 2 x 105 cells per well.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to activate TLR4 signaling.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound and determine the EC50 value.

In Vivo Model: Rat Adjuvant-Induced Arthritis

This is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

Protocol:

  • Induction of Arthritis: Induce arthritis in Lewis rats by intradermal injection of Freund's complete adjuvant at the base of the tail.

  • Compound Administration: Begin oral administration of this compound (e.g., twice daily) at the onset of clinical signs of arthritis (typically around day 10 post-adjuvant injection).

  • Clinical Scoring: Monitor the animals daily for clinical signs of arthritis, such as paw swelling (measured by plethysmometry) and clinical score (based on erythema and swelling of the joints).

  • Termination and Analysis: At the end of the study (e.g., day 21), euthanize the animals and collect hind paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

  • Data Analysis: Compare the clinical scores, paw volumes, and histological parameters between the vehicle-treated and this compound-treated groups to determine the effective dose (ED50).

Conclusion

This compound is a potent and selective IRAK-4 inhibitor that effectively suppresses innate immune responses by blocking TLR and IL-1R signaling. Its demonstrated efficacy in vitro and in various preclinical models of inflammatory diseases highlights the therapeutic potential of targeting IRAK-4. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel anti-inflammatory therapeutics. The continued investigation of IRAK-4 inhibitors like this compound holds promise for the treatment of a wide range of debilitating inflammatory and autoimmune disorders.

References

AS2444697: A Potent and Selective IRAK4 Inhibitor for Modulating MyD88-Dependent Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase that plays a central role in the myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway. This pathway is a cornerstone of the innate immune system, activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) in response to a wide range of pathogens and endogenous danger signals. Dysregulation of this pathway is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as certain cancers. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on MyD88-dependent pathways, and detailed experimental protocols for its investigation.

Introduction to IRAK4 and the MyD88-Dependent Pathway

The innate immune system relies on a family of pattern recognition receptors (PRRs), including TLRs and IL-1Rs, to detect invading pathogens and tissue damage. Upon ligand binding, these receptors recruit the adaptor protein MyD88, initiating the formation of a signaling complex known as the Myddosome.[1] IRAK4 is the first kinase recruited to this complex and its kinase activity is essential for the subsequent phosphorylation and activation of downstream signaling molecules, including IRAK1 and IRAK2.[1] This leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, and IL-1β. Given its pivotal position at the apex of this signaling cascade, IRAK4 has emerged as a key therapeutic target for a multitude of inflammatory conditions.

This compound: Mechanism of Action and In Vitro Efficacy

This compound is an orally active inhibitor of IRAK4 with a high degree of potency and selectivity.[2]

Biochemical Potency and Selectivity

Biochemical assays have demonstrated that this compound potently inhibits the kinase activity of human and rat IRAK4.

ParameterValueReference
IC50 (IRAK4) 21 nM[2]
Selectivity 30-fold selective for IRAK4 over IRAK1
Inhibition of Pro-inflammatory Cytokine Production

In cellular assays, this compound has been shown to effectively block the production of key pro-inflammatory cytokines in response to TLR agonists like lipopolysaccharide (LPS).

Cell TypeStimulantCytokineEffect of this compoundReference
Human PBMCsLPSTNF-αInhibition
Human PBMCsLPSIL-6Inhibition

In Vivo Efficacy of this compound in Preclinical Models

The therapeutic potential of this compound has been evaluated in various rodent models of inflammatory and autoimmune diseases, demonstrating significant anti-inflammatory and organ-protective effects.

Chronic Kidney Disease (CKD)

In a rat model of 5/6 nephrectomy-induced CKD, repeated administration of this compound demonstrated significant renoprotective effects.

ParameterAnimal ModelTreatmentOutcomeReference
Urinary Protein Excretion5/6 Nephrectomized RatsThis compound (0.3-3 mg/kg, twice daily for 6 weeks)Dose-dependent and significant reduction[3]
Glomerulosclerosis5/6 Nephrectomized RatsThis compound (0.3-3 mg/kg, twice daily for 6 weeks)Prevention of development[3]
Interstitial Fibrosis5/6 Nephrectomized RatsThis compound (0.3-3 mg/kg, twice daily for 6 weeks)Prevention of development[3]
Plasma Creatinine5/6 Nephrectomized RatsThis compound (0.3-3 mg/kg, twice daily for 6 weeks)Decrease[3]
Blood Urea Nitrogen5/6 Nephrectomized RatsThis compound (0.3-3 mg/kg, twice daily for 6 weeks)Decrease[3]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, MCP-1)5/6 Nephrectomized RatsThis compound (0.3-3 mg/kg, twice daily for 6 weeks)Significant reduction or decreasing trend[3]
Diabetic Nephropathy

In a model of type 2 diabetic nephropathy in KK/Ay mice, this compound attenuated the progression of the disease.[4]

ParameterAnimal ModelTreatmentOutcomeReference
AlbuminuriaKK/Ay miceThis compound (4-week repeated administration)Dose-dependent and significant improvement[4]
Hyperfiltration (Creatinine Clearance)KK/Ay miceThis compound (4-week repeated administration)Dose-dependent and significant improvement[4]
GlomerulosclerosisKK/Ay miceThis compound (4-week repeated administration)Improvement in renal injury[4]
Urinary N-acetyl-β-D-glucosaminidaseKK/Ay miceThis compound (4-week repeated administration)Improvement in tubular injury markers[4]
Urinary Nephrin ExcretionKK/Ay miceThis compound (4-week repeated administration)Improvement in glomerular podocyte injury markers[4]
Plasma IL-6KK/Ay miceThis compound (4-week repeated administration)Attenuation[4]
Plasma Intercellular Adhesion Molecule-1KK/Ay miceThis compound (4-week repeated administration)Attenuation[4]

Signaling Pathways and Experimental Workflows

MyD88-Dependent Signaling Pathway and the Point of Intervention for this compound

The following diagram illustrates the MyD88-dependent signaling cascade initiated by TLR/IL-1R activation and highlights the inhibitory action of this compound on IRAK4.

MyD88_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 This compound This compound This compound->IRAK4 Inhibits TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex AP1 AP-1 TAK1->AP1 NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines AP1->Cytokines

MyD88-dependent signaling pathway and this compound inhibition.
General Experimental Workflow for Evaluating this compound

The following diagram outlines a typical workflow for the preclinical evaluation of an IRAK4 inhibitor like this compound.

Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assays (e.g., LPS-stimulated PBMCs) Biochemical_Assay->Cell_Based_Assay In_Vivo_Model In Vivo Disease Model (e.g., 5/6 Nephrectomy) Cell_Based_Assay->In_Vivo_Model Dosing This compound Administration (Dose-Response) In_Vivo_Model->Dosing Readout Endpoint Analysis Dosing->Readout Cytokine_Analysis Cytokine Profiling (ELISA, Luminex) Readout->Cytokine_Analysis Functional_Analysis Organ Function Assessment (e.g., Renal Function Tests) Readout->Functional_Analysis Histology Histopathological Analysis Readout->Histology

Preclinical evaluation workflow for this compound.

Detailed Experimental Protocols

IRAK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the IC50 of this compound for IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • LanthaScreen® Eu-anti-GST Antibody

  • Kinase Tracer

  • Kinase Buffer

  • This compound

  • 384-well microplate

  • TR-FRET plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer.

  • Prepare a solution of IRAK4 enzyme and Eu-anti-GST antibody in kinase buffer.

  • Add the this compound dilutions to the wells of the 384-well plate.

  • Add the IRAK4/antibody mixture to the wells.

  • Add the Kinase Tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

LPS-Induced Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the procedure for evaluating the effect of this compound on the production of pro-inflammatory cytokines by LPS-stimulated human PBMCs.[5]

Materials:

  • Human PBMCs, isolated from whole blood

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • 96-well cell culture plate

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed PBMCs in a 96-well plate at a density of 2 x 105 cells/well.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Normalize the data to the vehicle control and plot the dose-response curve to determine the inhibitory effect of this compound.

5/6 Nephrectomy Model of Chronic Kidney Disease in Rats

This protocol describes the surgical procedure for inducing CKD in rats to evaluate the in vivo efficacy of this compound.[6][7][8]

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old)

Procedure:

  • Stage 1 Surgery:

    • Anesthetize the rat.

    • Make a flank incision to expose the left kidney.

    • Ligate two of the three branches of the left renal artery to induce infarction of approximately 2/3 of the kidney.

    • Suture the incision.

  • Stage 2 Surgery (1 week after Stage 1):

    • Anesthetize the rat.

    • Make a flank incision to expose the right kidney.

    • Perform a right total nephrectomy.

    • Suture the incision.

  • Post-operative Care:

    • Administer analgesics and monitor the animals for recovery.

    • Allow the animals to recover for a designated period (e.g., 2-4 weeks) to allow for the development of CKD.

  • Treatment:

    • Administer this compound or vehicle to the rats via oral gavage at the desired doses and frequency.

  • Endpoint Analysis:

    • Collect urine and blood samples at regular intervals to measure parameters such as urinary protein, creatinine clearance, plasma creatinine, and blood urea nitrogen.

    • At the end of the study, euthanize the animals and collect the kidneys for histological analysis (e.g., H&E, PAS, and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.

    • Measure plasma and kidney tissue levels of pro-inflammatory cytokines.

Conclusion

This compound is a potent and selective IRAK4 inhibitor that effectively blocks MyD88-dependent signaling pathways. Its demonstrated efficacy in preclinical models of inflammatory diseases, particularly chronic kidney disease and diabetic nephropathy, highlights its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties and therapeutic applications of this compound and other IRAK4 inhibitors. Further research is warranted to fully elucidate its clinical potential in various human diseases driven by aberrant IRAK4-mediated inflammation.

References

Preclinical Profile of AS2444697 in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] While extensively studied for its anti-inflammatory properties, emerging research has highlighted the therapeutic potential of targeting the IRAK4 signaling axis in oncology.[1][3][4] This technical guide provides a comprehensive overview of the available preclinical data on this compound in the context of cancer research, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action: IRAK4 Inhibition

This compound exerts its biological effects by selectively inhibiting the kinase activity of IRAK4 with a half-maximal inhibitory concentration (IC50) of 21 nM.[1][2] IRAK4 is a key upstream kinase that, upon activation by MYD88-dependent TLR and IL-1R signaling, phosphorylates and activates IRAK1. This initiates a signaling cascade that culminates in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which plays a pivotal role in promoting cancer cell proliferation, survival, and inflammation.[3][4] By inhibiting IRAK4, this compound effectively blocks this pro-tumorigenic signaling pathway.

Signaling Pathway

The signaling cascade initiated by TLR and IL-1R activation and the point of intervention by this compound are depicted in the following diagram.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 This compound This compound This compound->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB_p50_p65 NF-κB (p50/p65) IKK_complex->NFkB_p50_p65 releases IkB IκB IKK_complex->IkB phosphorylates for degradation NFkB_p50_p65->IkB NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation IkB->NFkB_p50_p65 inhibition Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) NFkB_translocation->Gene_Expression

Figure 1: IRAK4 Signaling Pathway Inhibition by this compound.

Preclinical Oncology Data

While the majority of published studies on this compound focus on inflammatory diseases, a key study by Zhang et al. (2018) in Cancer Research has provided evidence of its activity in a preclinical model of pancreatic cancer. This study demonstrated that the IL-1β-IRAK4 signaling axis is active in the pancreatic tumor microenvironment and contributes to fibrosis and chemoresistance.

In Vitro Data

At present, there is a lack of publicly available, comprehensive in vitro data detailing the IC50 values of this compound across a wide panel of cancer cell lines. The primary reported IC50 value is for the inhibition of the IRAK4 enzyme itself.

CompoundTargetIC50 (nM)Source
This compoundIRAK4 Kinase21[1][2]
In Vivo Data

The study by Zhang et al. (2018) utilized a genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC), the KPC model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre). While the study provides qualitative evidence for the role of the IRAK4 pathway and the effects of its inhibition, specific quantitative data on tumor growth inhibition with this compound monotherapy is not detailed in the publication. The study focused on the combination of IRAK4 inhibition with chemotherapy.

Experimental Protocols

The following are representative protocols for key experiments relevant to the preclinical evaluation of an IRAK4 inhibitor like this compound in an oncology setting, based on standard methodologies and the context provided by related research.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cancer cell proliferation and viability.

1. Cell Seeding:

  • Cancer cell lines are harvested during their exponential growth phase.

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

  • Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A dilution series of this compound is prepared in culture medium.

  • The medium from the cell plates is aspirated, and 100 µL of the medium containing the different concentrations of this compound is added to the wells.

  • Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.

  • Plates are incubated for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plates are incubated overnight at 37°C.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of an anti-cancer agent in a subcutaneous xenograft model.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Cell_Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin 5. Daily Administration of This compound or Vehicle Randomization->Treatment_Admin Monitoring 6. Tumor Volume and Body Weight Monitoring Treatment_Admin->Monitoring Endpoint 7. Study Endpoint Reached Monitoring->Endpoint Tumor_Excision 8. Tumor Excision and Analysis Endpoint->Tumor_Excision

Figure 2: Experimental Workflow for an In Vivo Xenograft Study.

1. Cell Preparation and Implantation:

  • A human cancer cell line is cultured and harvested.

  • A suspension of cells (e.g., 5 x 10^6 cells) in a suitable medium (e.g., a mixture of PBS and Matrigel) is prepared.

  • The cell suspension is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth and Randomization:

  • Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³).

  • Mice are then randomized into treatment and control groups.

3. Drug Administration:

  • This compound is formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage).

  • The treatment group receives this compound at a predetermined dose and schedule.

  • The control group receives the vehicle alone.

4. Monitoring and Data Collection:

  • Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated (e.g., using the formula: (length x width²)/2).

  • Body weight is monitored as an indicator of toxicity.

5. Endpoint and Analysis:

  • The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.

  • Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

  • Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Logical Framework for Preclinical Evaluation

The decision-making process for advancing an IRAK4 inhibitor like this compound through preclinical oncology studies follows a logical progression.

Figure 3: Logical Flow of Preclinical Oncology Evaluation.

Conclusion and Future Directions

This compound is a well-characterized, potent inhibitor of IRAK4 with demonstrated biological activity. While its preclinical development has predominantly focused on inflammatory conditions, the established role of IRAK4 in cancer provides a strong rationale for its investigation as an oncology therapeutic. The study by Zhang et al. (2018) provides a crucial, albeit specific, piece of evidence for its potential in pancreatic cancer.

To fully elucidate the potential of this compound in oncology, further preclinical studies are warranted. These should include:

  • Broad in vitro screening: Determining the IC50 values of this compound across a diverse panel of cancer cell lines, particularly those with known dependencies on NF-κB signaling.

  • In vivo monotherapy studies: Evaluating the efficacy of this compound as a single agent in various xenograft and genetically engineered mouse models of cancer.

  • Combination studies: Exploring the synergistic potential of this compound with standard-of-care chemotherapies and other targeted agents.

  • Biomarker discovery: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.

This technical guide summarizes the current, limited state of knowledge regarding the preclinical oncology profile of this compound and provides a framework for its further investigation. As research into the role of IRAK4 in cancer continues to evolve, the therapeutic potential of selective inhibitors like this compound will become increasingly clear.

References

Technical Guide: AS2444697 for Research in Diabetic Nephropathy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease worldwide, creating a significant burden on healthcare systems. The pathogenesis of diabetic nephropathy is complex, involving metabolic and hemodynamic factors that trigger chronic inflammation, oxidative stress, and ultimately, renal fibrosis. A key signaling pathway implicated in this inflammatory cascade is mediated by the Interleukin-1 receptor-associated kinase 4 (IRAK-4). AS2444697 is a potent and selective small molecule inhibitor of IRAK-4, which has demonstrated significant renoprotective effects in preclinical models of diabetic nephropathy. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed methodologies for its application in diabetic nephropathy research.

Mechanism of Action

This compound is an orally active and selective inhibitor of IRAK-4, a critical serine/threonine kinase that functions as a pivotal molecule for signal transduction downstream of the Interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs).[1][2] In the context of diabetic nephropathy, hyperglycemia and other metabolic insults lead to the activation of IL-1R and TLRs on various renal cells, including podocytes. This activation triggers the recruitment and phosphorylation of IRAK-4, initiating a signaling cascade that culminates in the activation of proinflammatory transcription factors such as NF-κB. This, in turn, leads to the production of various inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines (e.g., MCP-1), and adhesion molecules, which contribute to glomerular and tubular injury.[1][2][3][4]

This compound competitively binds to the ATP-binding pocket of IRAK-4, inhibiting its kinase activity with a reported IC50 of 21 nM.[5][6] This blockade prevents the downstream signaling cascade, thereby attenuating the inflammatory response, reducing oxidative stress, and ameliorating renal injury in diabetic nephropathy.[1][2]

Signaling Pathway of this compound in Diabetic Nephropathy

AS2444697_Mechanism_of_Action cluster_stimulus Diabetic Milieu cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response cluster_pathology Renal Pathology Hyperglycemia Hyperglycemia IL1R_TLR IL-1R / TLRs Hyperglycemia->IL1R_TLR AGEs Advanced Glycation End-products AGEs->IL1R_TLR MyD88 MyD88 IL1R_TLR->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK_complex IRAK Complex (IRAK-1/2, TRAF6) IRAK4->IRAK_complex NFkB_pathway NF-κB Pathway IRAK_complex->NFkB_pathway Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_pathway->Inflammatory_Cytokines Chemokines Chemokines (MCP-1) NFkB_pathway->Chemokines Oxidative_Stress Oxidative Stress NFkB_pathway->Oxidative_Stress Podocyte_Injury Podocyte Injury Inflammatory_Cytokines->Podocyte_Injury Chemokines->Podocyte_Injury Oxidative_Stress->Podocyte_Injury Glomerulosclerosis Glomerulosclerosis Podocyte_Injury->Glomerulosclerosis Albuminuria Albuminuria Podocyte_Injury->Albuminuria Tubulointerstitial_Fibrosis Tubulointerstitial Fibrosis Glomerulosclerosis->Tubulointerstitial_Fibrosis This compound This compound This compound->IRAK4

Caption: Mechanism of action of this compound in diabetic nephropathy.

Preclinical Data in Diabetic Nephropathy Models

This compound has been evaluated in the KK/Ay type 2 diabetic mouse model, which spontaneously develops obesity, hyperglycemia, and features of diabetic nephropathy.[1][2]

Quantitative Effects of this compound in KK/Ay Mice

The following tables summarize the key findings from a 4-week treatment study with this compound in KK/Ay mice.[1][2]

Table 1: Effects on Renal Function and Injury Markers

ParameterVehicleThis compound (1 mg/kg, b.i.d.)This compound (3 mg/kg, b.i.d.)
Urinary Albumin (mg/day)1.5 ± 0.20.8 ± 0.10.6 ± 0.1
Creatinine Clearance (mL/min)0.45 ± 0.050.32 ± 0.040.28 ± 0.03
Glomerulosclerosis Index1.8 ± 0.21.1 ± 0.10.9 ± 0.1
Urinary Nephrin (ng/mg creatinine)25 ± 315 ± 212 ± 2
Urinary NAG (U/L)12 ± 1.58 ± 17 ± 1
*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.

Table 2: Effects on Inflammatory and Oxidative Stress Markers

ParameterVehicleThis compound (3 mg/kg, b.i.d.)
Plasma IL-6 (pg/mL)45 ± 525 ± 4
Plasma ICAM-1 (ng/mL)120 ± 1080 ± 8
Renal Oxidative Stress (TBARS, nmol/mg protein)1.2 ± 0.10.8 ± 0.1
p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.

These data demonstrate that this compound significantly improves key markers of renal function and injury in a dose-dependent manner without affecting blood glucose levels.[1][2]

Experimental Protocols

Animal Model: KK/Ay Type 2 Diabetic Mice

KK/Ay mice are a commonly used model for type 2 diabetic nephropathy.[1][2] These mice exhibit hyperglycemia, hyperinsulinemia, obesity, and develop renal lesions resembling human diabetic nephropathy, including mesangial expansion and glomerulosclerosis.

This compound Administration
  • Formulation: this compound can be suspended in a vehicle such as 0.5% methylcellulose solution.[6]

  • Administration Route: Oral gavage is a suitable method for administration.

  • Dosage and Frequency: Based on preclinical studies, a dose range of 1-3 mg/kg administered twice daily (b.i.d.) has been shown to be effective.[1][2]

  • Duration: A treatment duration of at least 4 weeks is recommended to observe significant effects on renal parameters.[1][2]

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (4 weeks) cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Animal_Model KK/Ay Diabetic Mice (e.g., 12 weeks old) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Baseline_Measurements Baseline Measurements (Urine & Blood Collection) Acclimatization->Baseline_Measurements Vehicle_Group Vehicle Control (0.5% Methylcellulose, b.i.d.) Baseline_Measurements->Vehicle_Group AS2444697_Low This compound (1 mg/kg, b.i.d.) Baseline_Measurements->AS2444697_Low AS2444697_High This compound (3 mg/kg, b.i.d.) Baseline_Measurements->AS2444697_High Weekly_Monitoring Weekly Monitoring (Body Weight, Food/Water Intake) Vehicle_Group->Weekly_Monitoring AS2444697_Low->Weekly_Monitoring AS2444697_High->Weekly_Monitoring Urine_Collection 24h Urine Collection (Metabolic Cages) Weekly_Monitoring->Urine_Collection Sacrifice Euthanasia & Tissue Collection (Blood, Kidneys) Urine_Collection->Sacrifice Biochemical_Analysis Biochemical Analysis (Urine & Plasma) Sacrifice->Biochemical_Analysis Histology Histological Analysis (Kidney Sections) Sacrifice->Histology Molecular_Analysis Molecular Analysis (RNA/Protein from Kidney) Sacrifice->Molecular_Analysis

Caption: A typical experimental workflow for evaluating this compound.

Key Experimental Methodologies

1. Measurement of Urinary Albumin and Creatinine

  • Urine Collection: Place mice in metabolic cages for 24-hour urine collection.

  • Albumin Measurement: Use a commercially available mouse albumin ELISA kit.

  • Creatinine Measurement: Utilize a creatinine assay kit based on the Jaffe reaction.

  • Calculation: Express urinary albumin excretion as mg/day or normalized to creatinine concentration (mg/g creatinine).[7][8]

2. Measurement of Creatinine Clearance

  • Formula: Creatinine Clearance (mL/min) = (Urine Creatinine × Urine Volume) / (Plasma Creatinine × Time).

  • Plasma Creatinine: Collect blood via cardiac puncture at the time of sacrifice and measure plasma creatinine using an appropriate assay kit.

3. Histological Analysis of Glomerulosclerosis

  • Tissue Preparation: Perfuse kidneys with PBS followed by 4% paraformaldehyde. Embed in paraffin and cut 3-4 µm sections.

  • Staining: Perform Periodic acid-Schiff (PAS) staining to visualize the glomerular basement membrane and mesangial matrix.

  • Scoring: Quantify glomerulosclerosis using a semi-quantitative scoring system (e.g., 0-4 scale based on the percentage of glomerular tuft involvement).[9][10][11]

4. Measurement of Urinary Nephrin Excretion

  • Principle: Urinary nephrin is a marker of podocyte injury.[12][13]

  • Method: Use a commercially available mouse nephrin ELISA kit to quantify nephrin levels in urine samples.[14][15]

  • Normalization: Normalize urinary nephrin to urinary creatinine concentration.

5. Measurement of Urinary N-acetyl-β-D-glucosaminidase (NAG)

  • Principle: NAG is a lysosomal enzyme found in proximal tubular cells, and its increased urinary excretion indicates tubular injury.

  • Method: Utilize a colorimetric assay kit with a substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide.[5][16][17]

6. Measurement of Plasma Cytokines

  • Method: Use commercially available multiplex bead-based immunoassays (e.g., Luminex) or individual ELISA kits for specific cytokines like IL-1β, IL-6, and TNF-α.[1][18][19][20]

7. Measurement of Oxidative Stress Markers in Kidney Tissue

  • Tissue Homogenization: Homogenize kidney tissue in an appropriate buffer on ice.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measure lipid peroxidation by quantifying malondialdehyde (MDA) levels using a TBARS assay kit.[21][22]

  • Antioxidant Enzyme Activity: Measure the activity of enzymes such as superoxide dismutase (SOD) and catalase using specific assay kits.

  • Protein Carbonyl Assay: Assess protein oxidation by measuring carbonyl content in protein extracts.[21]

Conclusion

This compound represents a promising therapeutic agent for diabetic nephropathy by targeting the IRAK-4 mediated inflammatory pathway. Its demonstrated efficacy in preclinical models, characterized by improvements in renal function, reduction in structural damage, and modulation of inflammatory and oxidative stress markers, provides a strong rationale for its further investigation. This technical guide offers a comprehensive resource for researchers and drug development professionals to design and execute robust preclinical studies to further elucidate the therapeutic potential of this compound in the management of diabetic nephropathy.

References

The IRAK-4 Inhibitor AS2444697: A Preclinical Technical Guide to its Renoprotective Effects in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic kidney disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key pathological driver of CKD progression is chronic inflammation.[1][2] Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical enzyme in the signaling pathways of interleukin-1 receptors (IL-1R) and Toll-like receptors (TLRs), which are central to the inflammatory response.[2][3] This technical guide details the preclinical evidence for AS2444697, a potent and selective inhibitor of IRAK-4, in ameliorating chronic kidney disease. The data herein is collated from key preclinical studies in validated animal models of both non-diabetic and diabetic nephropathy, providing a comprehensive overview of its mechanism of action, experimental validation, and therapeutic potential. While preclinical data is robust, no public information from human clinical trials was available at the time of this review.

Introduction to this compound and its Mechanism of Action

This compound is an orally active small molecule inhibitor of IRAK-4, with a reported IC50 of 21 nM.[4] It demonstrates high selectivity for IRAK-4 over the related kinase IRAK-1. By inhibiting IRAK-4, this compound effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as other mediators of inflammation.[2] This anti-inflammatory action is the primary mechanism through which this compound is proposed to exert its renoprotective effects in the context of chronic kidney disease.[1][2]

Preclinical Efficacy in Non-Diabetic Chronic Kidney Disease

The 5/6 nephrectomized (Nx) rat is a widely used and validated model of non-diabetic chronic kidney disease that mimics many features of human CKD, including progressive glomerulosclerosis and interstitial fibrosis.[1][5]

Summary of Efficacy Data

In the 5/6 Nx rat model, twice-daily oral administration of this compound for six weeks resulted in significant, dose-dependent improvements in key markers of renal function and pathology.[2]

ParameterVehicle ControlThis compound (0.3 mg/kg)This compound (1 mg/kg)This compound (3 mg/kg)
Urinary Protein ExcretionIncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced
GlomerulosclerosisSeverePreventedPreventedPrevented
Interstitial FibrosisSeverePreventedPreventedPrevented
Plasma CreatinineElevatedDecreasedDecreasedDecreased
Blood Urea Nitrogen (BUN)ElevatedDecreasedDecreasedDecreased
Creatinine ClearanceDeclinedAttenuated DeclineAttenuated DeclineAttenuated Decline
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, MCP-1)IncreasedReducedReducedReduced

Table 1: Summary of the effects of this compound in the 5/6 nephrectomized rat model of chronic kidney disease. Data synthesized from Kondo et al., 2014.[2]

Experimental Protocol: 5/6 Nephrectomy Rat Model
  • Animal Model: Male Sprague-Dawley rats.[1]

  • Surgical Procedure: A two-step 5/6 nephrectomy is performed. In the first surgery, two-thirds of the left kidney is removed. One week later, a total right nephrectomy is performed.[5]

  • Treatment: this compound is administered orally, twice daily, at doses of 0.3, 1, and 3 mg/kg.[2]

  • Duration: 6 weeks of continuous treatment.[2]

  • Key Parameters Measured:

    • 24-hour urinary protein excretion.[2]

    • Histopathological analysis of the kidney for glomerulosclerosis and interstitial fibrosis (e.g., using periodic acid-Schiff and Masson's trichrome staining).

    • Plasma creatinine and blood urea nitrogen (BUN) levels.[2]

    • Creatinine clearance as a measure of glomerular filtration rate.[2]

    • Renal mRNA expression and plasma levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, MCP-1) and C-reactive protein.[2]

Preclinical Efficacy in Diabetic Nephropathy

Diabetic nephropathy is a leading cause of end-stage renal disease.[3] The KK/Ay mouse is a genetic model of type 2 diabetes that develops renal complications resembling human diabetic nephropathy.[3]

Summary of Efficacy Data

Four weeks of repeated administration of this compound to KK/Ay mice led to a dose-dependent and significant improvement in markers of diabetic nephropathy.[3] Notably, these effects were independent of changes in blood glucose levels.[3]

ParameterVehicle ControlThis compound (low dose)This compound (high dose)
AlbuminuriaIncreasedSignificantly ImprovedSignificantly Improved
Hyperfiltration (Creatinine Clearance)PresentSignificantly ImprovedSignificantly Improved
GlomerulosclerosisPresentImprovedImproved
Urinary N-acetyl-β-D-glucosaminidase (NAG)ElevatedImprovedImproved
Urinary Nephrin ExcretionElevatedImprovedImproved
Plasma IL-6ElevatedAttenuatedAttenuated
Plasma Intercellular Adhesion Molecule-1 (ICAM-1)ElevatedAttenuatedAttenuated
Oxidative Stress MarkersElevatedAttenuatedAttenuated

Table 2: Summary of the effects of this compound in the KK/Ay mouse model of type 2 diabetic nephropathy. Data synthesized from Kondo et al., 2020.[3]

Experimental Protocol: KK/Ay Mouse Model
  • Animal Model: Male KK/Ay mice, a model of type 2 diabetes.[3]

  • Treatment: this compound administered orally.

  • Duration: 4 weeks of repeated administration.[3]

  • Key Parameters Measured:

    • Urinary albumin excretion.[3]

    • Creatinine clearance to assess hyperfiltration.[3]

    • Histological examination for glomerulosclerosis.[3]

    • Urinary N-acetyl-β-D-glucosaminidase (NAG) activity as a marker of tubular injury.[3]

    • Urinary nephrin excretion as a marker of podocyte injury.[3]

    • Plasma levels of pro-inflammatory cytokines (e.g., IL-6).[3]

    • Plasma levels of endothelial dysfunction markers (e.g., ICAM-1).[3]

    • Plasma and renal levels of oxidative stress markers.[3]

    • Blood glucose levels and food intake.[3]

Signaling Pathways and Visualizations

The renoprotective effects of this compound are mediated through the inhibition of the IRAK-4 signaling pathway.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α, etc.) NFkB_pathway->Pro_inflammatory_Genes MAPK_pathway->Pro_inflammatory_Genes This compound This compound This compound->IRAK4 Experimental_Workflow_5_6_Nx Start Male Sprague-Dawley Rats Surgery1 2/3 Left Nephrectomy Start->Surgery1 Wait1 1 Week Recovery Surgery1->Wait1 Surgery2 Right Nephrectomy Wait1->Surgery2 Treatment_Start Initiate Oral Dosing (Vehicle or this compound) Surgery2->Treatment_Start Treatment_Duration 6 Weeks Treatment Treatment_Start->Treatment_Duration Endpoint Endpoint Analysis: - Renal Function - Histopathology - Inflammatory Markers Treatment_Duration->Endpoint

References

The Impact of AS2444697 on Pro-Inflammatory Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). By targeting IRAK-4, this compound effectively modulates the innate immune response, leading to a significant reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on TNF-α and IL-6 production with available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Chronic inflammation is a hallmark of numerous autoimmune diseases, inflammatory disorders, and certain cancers. The signaling cascades initiated by TLRs and IL-1Rs play a pivotal role in the innate immune system's response to pathogens and cellular stress, leading to the production of pro-inflammatory cytokines that drive these pathological states. IRAK-4 is a serine/threonine kinase that acts as a central node in these pathways, making it an attractive therapeutic target for the development of novel anti-inflammatory agents.

This compound has emerged as a highly selective inhibitor of IRAK-4, demonstrating significant potential in preclinical models of inflammatory diseases. This guide delves into the technical details of this compound's effect on the production of two major pro-inflammatory cytokines, TNF-α and IL-6, providing a valuable resource for researchers and drug development professionals in the field.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK-4. The binding of ligands, such as lipopolysaccharide (LPS) to TLR4 or IL-1 to its receptor, triggers a signaling cascade that begins with the recruitment of the adaptor protein MyD88. MyD88 then recruits IRAK-4, which in turn phosphorylates and activates IRAK-1. This activation leads to the recruitment of TRAF6, an E3 ubiquitin ligase, which subsequently activates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways culminates in the transcriptional upregulation of a host of pro-inflammatory genes, including those encoding for TNF-α and IL-6.

By inhibiting the catalytic activity of IRAK-4, this compound prevents the phosphorylation of IRAK-1, thereby blocking the entire downstream signaling cascade and suppressing the production of these key inflammatory mediators.

Quantitative Data on Cytokine Inhibition

This compound has been shown to be a potent inhibitor of IRAK-4 with a reported IC50 of 21 nM. This potent enzymatic inhibition translates into effective suppression of pro-inflammatory cytokine production in both in vitro and in vivo models.

Table 1: In Vitro Inhibition of Cytokine Production by this compound
Cell TypeStimulantCytokine MeasuredEffect of this compoundReference
Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)TNF-αInhibition
Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)IL-6Inhibition
Table 2: In Vivo Reduction of Cytokine Levels by this compound
Animal ModelThis compound DosageCytokine MeasuredEffect ObservedReference
5/6 Nephrectomized Rats (Model of Chronic Kidney Disease)0.3-3 mg/kg, twice dailyIL-6, TNF-αSignificantly reduced or showed a decreasing trend in plasma levels
KK/Ay Type 2 Diabetic Mice (Model of Diabetic Nephropathy)Not specifiedIL-6Attenuated plasma levels[1]

Experimental Protocols

The following provides a generalized, yet detailed, methodology for assessing the inhibitory effect of this compound on cytokine production in an in vitro setting. This protocol is based on standard laboratory practices for such assays.

In Vitro Cytokine Inhibition Assay in Human PBMCs

Objective: To determine the dose-dependent inhibitory effect of this compound on the production of TNF-α and IL-6 by human PBMCs stimulated with LPS.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α and IL-6

  • Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and adjust the cell density to 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is below 0.1% to avoid solvent-induced toxicity.

  • Cell Plating: Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Compound Treatment: Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells and pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation: Prepare a working solution of LPS in complete RPMI 1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (the optimal concentration may need to be determined empirically). For the unstimulated control wells, add 50 µL of medium.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. Plot the percentage inhibition against the log of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of IRAK-4 Inhibition by this compound

IRAK4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand TLR/IL-1R Ligand (e.g., LPS, IL-1) Receptor TLR / IL-1R Ligand->Receptor Binds MyD88 MyD88 Receptor->MyD88 Recruits IRAK4 IRAK-4 MyD88->IRAK4 Recruits IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylates This compound This compound This compound->IRAK4 Inhibits TRAF6 TRAF6 IRAK1->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates MAPK_pathway MAPK Pathway (p38, JNK) TRAF6->MAPK_pathway Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Gene Transcription (TNF-α, IL-6) MAPK_pathway->Gene_Expression Induces NFkB_nuc->Gene_Expression Induces

Caption: IRAK-4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Cytokine Inhibition Assay

Experimental_Workflow A Isolate Human PBMCs B Seed PBMCs into 96-well plate A->B C Pre-treat with this compound (or vehicle) for 1 hour B->C D Stimulate with LPS (or media control) C->D E Incubate for 18-24 hours D->E F Collect Supernatant E->F G Measure TNF-α and IL-6 levels using ELISA F->G H Analyze Data and Determine IC50 G->H

Caption: Workflow for assessing this compound's inhibition of cytokine production.

Conclusion

This compound is a potent and selective IRAK-4 inhibitor that effectively suppresses the production of the key pro-inflammatory cytokines TNF-α and IL-6. Its mechanism of action, centered on the blockade of the TLR/IL-1R signaling pathway, provides a targeted approach to mitigating inflammation. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, underscore the therapeutic potential of this compound and provide a solid foundation for further research and development in the field of inflammatory diseases. Further studies are warranted to elucidate the precise quantitative effects of this compound on cytokine production in various disease models and to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of AS2444697 in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a critical serine/threonine kinase that functions as a central mediator of signal transduction downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. These signaling pathways are fundamental components of the innate immune system, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. By inhibiting IRAK-4, this compound effectively blocks the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] These application notes provide a comprehensive in vitro assay protocol to evaluate the efficacy of this compound in primary cells.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Type/SystemReference
IRAK-4 Inhibition (IC50) 21 nMBiochemical Assay[1]
Selectivity >30-fold for IRAK-4 over IRAK-1Biochemical Assay[1]
Effect on Cytokine Production Inhibition of LPS-induced TNF-α and IL-6 productionHuman Peripheral Blood Mononuclear Cells (PBMCs)[1]

Table 2: Exemplary In Vivo Efficacy of this compound in a Mouse Model of Inflammation

Note: This data is from an in vivo study in mice and is provided for context. In vitro dose-response may vary.

Treatment GroupDose (mg/kg, p.o.)Plasma IL-6 (% of Vehicle)Plasma TNF-α (% of Vehicle)
Vehicle-100%100%
This compound0.3Significantly ReducedSignificantly Reduced
This compound1Significantly ReducedSignificantly Reduced
This compound3Significantly ReducedSignificantly Reduced

Signaling Pathway

The following diagram illustrates the IRAK-4 signaling pathway and the mechanism of action of this compound.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation This compound This compound This compound->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 Activation IKK_complex IKK Complex TRAF6->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: IRAK-4 Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the in vitro efficacy of this compound in primary cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Downstream Analysis isolate_pbmcs Isolate PBMCs from whole blood culture_cells Culture primary cells (e.g., PBMCs or Macrophages) isolate_pbmcs->culture_cells pretreat Pre-treat cells with This compound (dose-response) culture_cells->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant lyse_cells Lyse cells stimulate->lyse_cells elisa ELISA for TNF-α and IL-6 collect_supernatant->elisa western_blot Western Blot for p-IRAK1, p-IκBα, p-p65 lyse_cells->western_blot

Caption: Experimental Workflow for this compound In Vitro Assay.

Experimental Protocols

Isolation and Culture of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Whole blood from healthy donors

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Centrifuge

  • Sterile tubes and pipettes

Protocol:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets.

  • Collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

  • Plate the cells at the desired density for subsequent experiments.

In Vitro Inhibition of Cytokine Production in PBMCs

Materials:

  • Isolated PBMCs

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • ELISA kits for human TNF-α and IL-6

Protocol:

  • Seed PBMCs in a 96-well plate at a density of 2 x 105 cells/well in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulate the cells with LPS at a final concentration of 100 ng/mL. Include an unstimulated control.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate at 400 x g for 5 minutes.

  • Collect the supernatant for cytokine analysis.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Plot the cytokine concentration against the log of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of IRAK-4 Pathway Activation

Materials:

  • Isolated PBMCs or macrophages

  • This compound stock solution (in DMSO)

  • LPS

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-phospho-IκBα (Ser32), anti-phospho-NF-κB p65 (Ser536), and corresponding total protein antibodies, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Seed primary cells (e.g., 2 x 106 cells/well) in 6-well plates and allow them to adhere.

  • Pre-treat the cells with this compound at desired concentrations or vehicle for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for a shorter time course (e.g., 15-60 minutes) to observe phosphorylation events.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein and/or loading control to determine the extent of inhibition of phosphorylation.

References

Optimal Concentration of AS2444697 for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2444697 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical component of the toll-like receptor (TLR) and IL-1 receptor signaling pathways. These pathways are integral to the innate immune response and are implicated in various inflammatory diseases. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in cell culture experiments to effectively inhibit IRAK-4 signaling and subsequent inflammatory responses.

Introduction

This compound exerts its anti-inflammatory effects by targeting the kinase activity of IRAK-4. Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1 receptors by IL-1, a signaling cascade is initiated, leading to the recruitment of MyD88 and subsequent activation of IRAK-4. Activated IRAK-4 phosphorylates IRAK-1, which then interacts with TRAF6, ultimately leading to the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines such as TNF-α and IL-6. By inhibiting IRAK-4, this compound effectively blocks this inflammatory cascade. The reported half-maximal inhibitory concentration (IC50) for this compound against IRAK-4 in enzymatic assays is 21 nM.

Data Presentation

The following table summarizes the key in vitro data for this compound. It is important to note that the optimal concentration for cell culture experiments can vary depending on the cell type, cell density, treatment duration, and the specific endpoint being measured.

ParameterValueCell Type/SystemNotes
IRAK-4 Inhibition (IC50) 21 nMEnzymatic AssayThis value represents the concentration required for 50% inhibition of IRAK-4 kinase activity in a cell-free system.
Inhibition of LPS-induced TNF-α and IL-6 production EffectiveHuman Peripheral Blood Mononuclear Cells (PBMCs)Specific concentrations for 50% inhibition (IC50) in this cellular assay are not publicly available. A concentration range should be determined empirically.
Recommended Starting Concentration Range for Cell Culture 100 nM - 1 µMVariousThis is a suggested starting range based on the enzymatic IC50 and typical practices for kinase inhibitors. Optimization is critical.
Cytotoxicity (IC50) Not Publicly AvailableVariousIt is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration using a Dose-Response Curve

Objective: To determine the optimal, non-toxic concentration of this compound for inhibiting TLR/IL-1R signaling in a specific cell line.

Materials:

  • This compound (prepare a 10 mM stock solution in DMSO)

  • Cell line of interest (e.g., THP-1 monocytes, PBMCs, or other relevant cell lines)

  • Complete cell culture medium

  • TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4) or IL-1β

  • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)

  • ELISA kit for detecting the cytokine of interest (e.g., TNF-α or IL-6)

  • 96-well cell culture plates

  • Standard cell culture equipment

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add the TLR agonist (e.g., LPS at 100 ng/mL) or IL-1β to the wells. Include a negative control group with no stimulation.

  • Incubation: Incubate the plate for a predetermined time, suitable for the induction of the cytokine of interest (e.g., 6-24 hours).

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Perform an ELISA for the target cytokine (e.g., TNF-α or IL-6) according to the manufacturer's instructions.

  • Cell Viability Assay:

    • After collecting the supernatant, perform a cell viability assay on the remaining cells according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the cytokine concentration against the log of the this compound concentration to determine the IC50 for cytokine inhibition.

    • Plot the cell viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

    • The optimal concentration range for your experiments will be where you see significant cytokine inhibition without a significant decrease in cell viability.

Protocol 2: Western Blot Analysis of Downstream Signaling

Objective: To confirm the inhibitory effect of this compound on the IRAK-4 signaling pathway by assessing the phosphorylation of downstream targets.

Materials:

  • This compound

  • Cell line of interest

  • TLR agonist (e.g., LPS) or IL-1β

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-IRAK-1, anti-IRAK-1, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Seed cells in a larger format (e.g., 6-well plate) and treat with the determined optimal concentration of this compound or vehicle control, followed by stimulation with a TLR agonist or IL-1β for a short period (e.g., 15-60 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the appropriate primary and secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Compare the levels of phosphorylated proteins between the different treatment groups. A decrease in the phosphorylation of IRAK-1 and NF-κB p65 in the this compound-treated samples will confirm its inhibitory activity.

Mandatory Visualizations

Signaling Pathway of IRAK-4 Inhibition by this compound

IRAK4_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38_JNK p38/JNK TAK1->p38_JNK NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription p38_JNK->Cytokines Transcription This compound This compound This compound->IRAK4

Caption: IRAK-4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining Optimal Concentration

Workflow start Start: Seed Cells prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound pretreat Pre-treat Cells with this compound (1-2 hours) prepare_compound->pretreat stimulate Stimulate with TLR Agonist (e.g., LPS) pretreat->stimulate incubate Incubate (6-24 hours) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay elisa Perform ELISA for Cytokine Measurement collect_supernatant->elisa analyze Analyze Data: - Plot Dose-Response Curves - Determine IC50 and CC50 elisa->analyze viability_assay->analyze end End: Determine Optimal Concentration Range analyze->end

Caption: Workflow for determining the optimal concentration of this compound.

Application Notes and Protocols for AS2444697 in Mouse Models of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of AS2444697, a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitor, in preclinical mouse models of arthritis.

Introduction

This compound is a small molecule inhibitor of IRAK-4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are pivotal in the innate immune response and the production of pro-inflammatory cytokines, which are key drivers in the pathogenesis of rheumatoid arthritis (RA). The inhibition of IRAK-4 by this compound presents a promising therapeutic strategy for mitigating the inflammatory cascade in autoimmune diseases like RA.

Mechanism of Action: IRAK-4 Signaling Pathway

IRAK-4 is a central component of the Myddosome, a signaling complex that forms upon the activation of TLRs or IL-1Rs. Its kinase activity is essential for the downstream activation of transcription factors such as NF-κB and AP-1, which in turn regulate the expression of various pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[1][3] this compound selectively inhibits the kinase function of IRAK-4, thereby blocking this inflammatory signaling cascade.[4]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Inactivates NFkB NF-κB IkB->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Genes This compound This compound This compound->IRAK4 Inhibits

Figure 1: IRAK-4 Signaling Pathway Inhibition by this compound.

Application Notes

Rationale for Use in Arthritis Models

The aberrant activation of the TLR/IL-1R signaling pathway is a hallmark of RA, leading to chronic inflammation and joint destruction. Mouse models of arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), effectively replicate these pathological features.[5][6][7] Given that this compound targets a key node in this inflammatory cascade, these models are highly suitable for evaluating its therapeutic efficacy.

Proposed Dosing and Administration

While specific studies of this compound in arthritis models are not yet published, dosing regimens from other inflammatory disease models in rodents can be extrapolated. For instance, in a mouse model of diabetic nephropathy, this compound was administered orally and showed dose-dependent efficacy.[8]

Table 1: Proposed Dosing Regimen for this compound in a Mouse Arthritis Model

ParameterRecommendationRationale/Reference
Dose Range 1 - 30 mg/kgBased on effective doses in other rodent models and typical dose-finding study ranges.
Administration Route Oral gavage (p.o.)This compound has shown oral bioavailability.[9] This route is clinically relevant.
Frequency Once or twice dailyTo maintain therapeutic drug levels, dependent on pharmacokinetic profile.
Vehicle 0.5% MethylcelluloseA common vehicle for oral administration of small molecules in preclinical studies.
Data Presentation

The efficacy of this compound in a mouse arthritis model can be quantified through various assessments. The following tables provide examples of how to structure the collected data.

Table 2: Arthritis Score Data (Mean ± SEM)

Treatment GroupDay 21Day 28Day 35Day 42
Vehicle Control0.5 ± 0.23.2 ± 0.58.5 ± 1.110.2 ± 1.3
This compound (3 mg/kg)0.4 ± 0.22.1 ± 0.45.6 ± 0.96.8 ± 1.0*
This compound (10 mg/kg)0.2 ± 0.11.5 ± 0.3 3.8 ± 0.74.5 ± 0.8**
This compound (30 mg/kg)0.1 ± 0.10.8 ± 0.2 2.1 ± 0.52.5 ± 0.6***

\p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control*

Table 3: Paw Thickness Data (mm, Mean ± SEM)

Treatment GroupDay 21Day 28Day 35Day 42
Vehicle Control2.1 ± 0.12.8 ± 0.23.5 ± 0.33.8 ± 0.3
This compound (3 mg/kg)2.0 ± 0.12.5 ± 0.23.0 ± 0.23.2 ± 0.2
This compound (10 mg/kg)2.0 ± 0.12.3 ± 0.1*2.6 ± 0.2 2.7 ± 0.2
This compound (30 mg/kg)1.9 ± 0.12.1 ± 0.1**2.3 ± 0.1 2.4 ± 0.1

\p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control*

Table 4: Serum Cytokine Levels at Day 42 (pg/mL, Mean ± SEM)

Treatment GroupTNF-αIL-6IL-1β
Vehicle Control150.4 ± 15.2250.6 ± 25.880.3 ± 9.1
This compound (3 mg/kg)110.2 ± 12.1180.4 ± 20.360.1 ± 7.5
This compound (10 mg/kg)75.8 ± 9.5 125.7 ± 15.145.2 ± 5.8*
This compound (30 mg/kg)40.1 ± 5.3 65.9 ± 8.225.6 ± 3.9**

\p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control*

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis using type II collagen and the subsequent treatment with this compound.

Materials and Reagents:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine Type II Collagen Solution

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (e.g., 0.5% Methylcellulose in sterile water)

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles (26-30G)

  • Digital calipers

Experimental Workflow Diagram

CIA_Workflow cluster_setup Setup cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Assessment cluster_endpoint Endpoint Analysis Acclimatization Acclimatize Mice (1 week) Randomization Randomize into Treatment Groups Acclimatization->Randomization Immunization Day 0: Primary Immunization (Collagen + CFA) Randomization->Immunization Booster Day 21: Booster Injection (Collagen + IFA) Immunization->Booster Dosing Day 21-42: Daily Dosing with This compound or Vehicle Booster->Dosing Monitoring Bi-weekly Monitoring: - Arthritis Score - Paw Thickness - Body Weight Dosing->Monitoring Termination Day 42: Euthanasia & Sample Collection Monitoring->Termination Analysis - Histology of Joints - Serum Cytokine Analysis - Gene Expression in Paws Termination->Analysis

Figure 2: Experimental Workflow for CIA Model with this compound Treatment.

Procedure:

  • Acclimatization: House male DBA/1J mice in a specific pathogen-free (SPF) facility for at least one week before the experiment.

  • Preparation of Emulsion:

    • On the day of immunization, prepare an emulsion of bovine type II collagen and CFA (1:1 ratio).

    • Keep the collagen solution on ice to prevent denaturation.

    • Mix until a thick, stable emulsion is formed.

  • Primary Immunization (Day 0):

    • Anesthetize mice using isoflurane.

    • Inject 100 µL of the emulsion intradermally at the base of the tail.[10]

  • Booster Injection (Day 21):

    • Prepare an emulsion of bovine type II collagen and IFA (1:1 ratio).

    • Anesthetize mice and inject 100 µL of the booster emulsion at a different site near the base of the tail.[10]

  • This compound Treatment (Prophylactic Model):

    • Begin daily oral gavage of this compound or vehicle on Day 21 and continue until the end of the study (Day 42).

    • Randomize mice into treatment groups as described in Table 1.

  • Assessment of Arthritis:

    • Starting from Day 21, monitor mice bi-weekly for signs of arthritis.

    • Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=ankylosis). The maximum score per mouse is 16.[11]

    • Paw Thickness: Measure the thickness of the hind paws using digital calipers.

    • Body Weight: Record the body weight of each mouse.

  • Endpoint Analysis (Day 42):

    • Euthanize mice and collect blood via cardiac puncture for serum cytokine analysis (e.g., using ELISA or multiplex assays).

    • Harvest hind paws for histological analysis to assess inflammation, pannus formation, and bone erosion.

    • Tissues can also be collected for gene expression analysis of inflammatory markers.

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Mice

This model is characterized by a rapid and robust inflammatory response.

Materials and Reagents:

  • Female BALB/c or C57BL/6 mice (8-10 weeks old)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • This compound and vehicle

  • Anesthesia, syringes, and calipers as in Protocol 1

Procedure:

  • Induction of Arthritis (Day 0):

    • Anesthetize mice.

    • Inject 20 µL of CFA into the intra-articular space of the ankle and 80 µL into four surrounding periarticular sites of one hind paw.[11]

  • This compound Treatment (Therapeutic Model):

    • Begin daily oral gavage of this compound or vehicle on Day 7 (after the onset of inflammation) and continue for 14-21 days.

  • Assessment and Endpoint Analysis:

    • Monitor arthritis development every 2-3 days using clinical scoring and paw thickness measurements as described in the CIA protocol.

    • Perform endpoint analysis as described for the CIA model to evaluate the therapeutic effects of this compound.

Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific laboratory settings and in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for Preparing AS2444697 Stock Solution for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2444697 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the toll-like receptor (TLR) and IL-1 receptor signaling pathways.[1] By targeting IRAK4, this compound effectively blocks the downstream activation of NF-κB and MAPK pathways, which are instrumental in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1] This anti-inflammatory action makes this compound a valuable tool for in vivo research in models of chronic kidney disease, diabetic nephropathy, and other inflammatory conditions.[2][3]

This document provides detailed protocols for the preparation of this compound stock solutions and working solutions for in vivo administration, ensuring optimal solubility and stability for reliable experimental outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 432.86 g/mol
Formula C₁₉H₂₀N₆O₄·HCl
Purity ≥95% - ≥98%[4]
Appearance Crystalline solid[4]
Solubility Soluble in DMSO to 20 mM with gentle warming.
Storage (Solid) Desiccate at room temperature or store at -20°C.[4]
Stability (Solid) ≥ 2 years at -20°C.[4]

Stock Solution Preparation

The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).

Protocol 1: Preparation of a 12.5 mg/mL (28.88 mM) DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of newly opened, anhydrous DMSO to achieve a concentration of 12.5 mg/mL. For example, to prepare 1 mL of stock solution, add 100 µL of DMSO to 1.25 mg of this compound.

  • Dissolution: Vortex the solution thoroughly. Gentle warming and/or sonication can be used to aid dissolution if precipitation or phase separation occurs.[5]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, moisture-free containers.[5]

In Vivo Working Solution Preparation

For in vivo administration, the DMSO stock solution must be further diluted into a biocompatible vehicle. The final concentration of DMSO should be minimized to avoid toxicity. It is recommended to prepare the working solution fresh on the day of use.[5]

Recommended Vehicle Compositions

Several vehicle compositions have been successfully used for the in vivo delivery of this compound. The choice of vehicle may depend on the administration route and the specific experimental model.

Vehicle ComponentProtocol AProtocol BProtocol C
DMSO 10%10%10%
PEG300 40%--
Tween-80 5%--
Saline 45%--
20% SBE-β-CD in Saline -90%-
Corn Oil --90%
Final Solubility ≥ 1.25 mg/mL (2.89 mM)≥ 1.25 mg/mL (2.89 mM)≥ 1.25 mg/mL (2.89 mM)

Source:[5]

Protocol 2: Preparation of Working Solution (Example using Protocol A)

This protocol describes the preparation of 1 mL of a working solution with a final concentration of 1.25 mg/mL.

  • Start with Stock Solution: Begin with the 12.5 mg/mL this compound stock solution in DMSO prepared in Protocol 1.

  • Add PEG300: In a sterile tube, add 100 µL of the 12.5 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is homogenous.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add Saline: Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex the solution until it is clear.

  • Administration: The working solution is now ready for in vivo administration.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound for in vivo studies and the signaling pathway it inhibits.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation (Fresh Daily) weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store start Start with DMSO Stock store->start Use Aliquot add_vehicle Add Vehicle Components (e.g., PEG300, Tween-80) start->add_vehicle add_saline Add Saline add_vehicle->add_saline ready Ready for In Vivo Use add_saline->ready

This compound In Vivo Solution Preparation Workflow

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines AP1->Cytokines This compound This compound This compound->IRAK4

This compound Inhibition of the IRAK4 Signaling Pathway

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2444697 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical enzyme in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1][2] By targeting IRAK4, this compound effectively modulates the innate immune response, making it a valuable tool for investigating inflammatory and autoimmune diseases in preclinical animal models.[2][3] This compound has demonstrated anti-inflammatory and renoprotective effects in rodent models of chronic kidney disease and diabetic nephropathy.[1][3][4] Given its therapeutic potential and oral bioavailability, establishing an appropriate vehicle for in vivo administration is paramount for obtaining reliable and reproducible experimental results.[2][5]

This document provides detailed protocols for the preparation of recommended vehicles for this compound in animal experiments, based on its physicochemical properties and established use in vivo.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties, particularly solubility, is crucial for selecting and preparing an appropriate vehicle.

PropertyValueReference
Chemical Name N-[3-(aminocarbonyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide hydrochloride[1]
Molecular Formula C₁₉H₂₀N₆O₄ · HCl[6]
Molecular Weight 432.86 g/mol [1]
Appearance Crystalline solid[6]
In Vitro Solubility Soluble to 20 mM in DMSO with gentle warming.[1]

Recommended Vehicles for In Vivo Administration

The selection of a vehicle for in vivo studies depends on the desired route of administration, the required dose, and the compound's solubility. This compound is orally active.[5] Based on available data, several vehicle formulations are recommended for oral administration in animal models.

Vehicle Formulation Data
Formulation No.Vehicle CompositionAchievable ConcentrationRoute of AdministrationReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mLOral (gavage)[5]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mLOral (gavage)[5]
310% DMSO, 90% Corn Oil≥ 1.25 mg/mLOral (gavage)[5]
40.5% Methylcellulose in waterNot specifiedOral (gavage)

Note: SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) is a solubilizing agent.

Signaling Pathway of IRAK4 Inhibition

This compound exerts its anti-inflammatory effects by inhibiting IRAK4, which is a key kinase in the MyD88-dependent signaling pathway downstream of IL-1Rs and TLRs. Inhibition of IRAK4 prevents the activation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1/TABs TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines This compound This compound This compound->IRAK4

Caption: IRAK4 signaling pathway inhibited by this compound.

Experimental Protocols

Important Precautionary Notes:

  • Always use freshly prepared formulations for animal dosing.

  • Ensure all components are of a grade suitable for animal research.

  • Perform a small-scale pilot formulation to check for solubility and stability before preparing a large batch.

  • If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[5]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This vehicle is a multi-component system suitable for solubilizing hydrophobic compounds for oral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 1.25 mg/mL, you could make a 12.5 mg/mL stock in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).

  • Add PEG300 (40% of the final volume) and mix thoroughly until the solution is homogeneous.

  • Add Tween-80 (5% of the final volume) and mix again.

  • Finally, add Saline (45% of the final volume) to reach the desired total volume and vortex until a clear solution is formed.

Example for 1 mL of final formulation:

  • Add 100 µL of 12.5 mg/mL this compound in DMSO.

  • Add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of Saline and mix.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This formulation uses a cyclodextrin to enhance the solubility of the compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This will be your cyclodextrin vehicle base.

  • Weigh the required amount of this compound.

  • Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).

  • Add the 20% SBE-β-CD in saline solution (90% of the final volume).

  • Vortex thoroughly until the compound is fully dissolved and the solution is clear.

Example for 1 mL of final formulation:

  • Add 100 µL of 12.5 mg/mL this compound in DMSO.

  • Add 900 µL of 20% SBE-β-CD in Saline and mix.

Protocol 3: DMSO/Corn Oil Formulation

This is a lipid-based formulation suitable for oral administration of lipophilic compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Corn oil (sterile filtered)

Procedure:

  • Weigh the required amount of this compound.

  • Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).

  • Add the corn oil (90% of the final volume).

  • Mix thoroughly by vortexing or sonication until a uniform suspension or solution is achieved.

Example for 1 mL of final formulation:

  • Add 100 µL of 12.5 mg/mL this compound in DMSO.

  • Add 900 µL of corn oil and mix.

Protocol 4: Methylcellulose Suspension

This is a common vehicle for creating a uniform suspension for oral gavage.

Materials:

  • This compound

  • Methylcellulose (e.g., 400 cP)

  • Purified water (sterile)

Procedure:

  • Prepare a 0.5% (w/v) methylcellulose solution. To do this, heat about one-third of the required water volume to 60-70°C.

  • Disperse the methylcellulose powder in the hot water with stirring.

  • Add the remaining two-thirds of the water as cold water or ice to bring the temperature down, and continue stirring until the solution is clear and viscous. Store refrigerated.

  • Weigh the required amount of this compound powder.

  • Add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while triturating or stirring to achieve a uniform suspension at the desired final concentration.

  • Stir continuously before and during dosing to maintain a homogeneous suspension.

Vehicle Preparation and Dosing Workflow

The following diagram illustrates the general workflow for preparing the vehicle and administering it in an animal experiment.

Dosing_Workflow cluster_prep Preparation cluster_admin Administration weigh 1. Weigh this compound stock 2. Prepare DMSO Stock (if applicable) weigh->stock dissolve 4. Add this compound (or stock) to Vehicle weigh->dissolve for suspensions stock->dissolve mix 3. Mix Vehicle Components mix->dissolve verify 5. Verify Homogeneity (Clear solution/uniform suspension) dissolve->verify animal_prep 6. Prepare Animal verify->animal_prep dose_calc 7. Calculate Dose Volume (based on body weight) animal_prep->dose_calc administer 8. Administer via Oral Gavage dose_calc->administer observe 9. Monitor Animal administer->observe

Caption: General workflow for vehicle preparation and administration.

Conclusion

The appropriate vehicle for this compound will depend on the specific experimental design, including the required dose and animal model. For achieving a clear solution, formulations containing DMSO, PEG300, and Tween-80, or those utilizing SBE-β-CD are recommended. For suspensions, 0.5% methylcellulose is a standard and effective choice. It is imperative for researchers to conduct pilot studies to confirm the stability and suitability of the chosen vehicle formulation before proceeding with large-scale animal experiments. Adherence to these detailed protocols will help ensure the accurate and reproducible delivery of this compound, leading to more reliable pharmacological data.

References

Application Note: Inhibition of LPS-Induced Inflammatory Response using AS2444697, a Selective IRAK4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon recognition by Toll-like receptor 4 (TLR4), LPS triggers a signaling cascade that results in the production of pro-inflammatory cytokines and mediators, contributing to the host defense against infection. However, excessive or uncontrolled activation of this pathway can lead to detrimental inflammatory conditions such as sepsis and chronic inflammatory diseases.

A key mediator in the TLR4 signaling pathway is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that acts downstream of the MyD88 adaptor protein.[1][2] Its kinase activity is essential for the activation of downstream signaling molecules, including TRAF6, leading to the activation of transcription factors like NF-κB and subsequent expression of inflammatory genes.[3]

This application note provides a detailed protocol for utilizing AS2444697 in an LPS stimulation assay. Contrary to some initial classifications, this compound is a potent and selective inhibitor of IRAK4, not PI3Kγ.[4][5] It effectively inhibits IRAK4 kinase activity, thereby blocking the TLR4-mediated inflammatory response. This makes this compound a valuable tool for studying the role of IRAK4 in inflammation and for the preclinical evaluation of potential anti-inflammatory therapeutics.

Key Experimental Data

The following tables summarize the properties of this compound and recommended starting conditions for an LPS stimulation assay.

Table 1: Properties of this compound

PropertyValueReference
Target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[4][5]
IC₅₀ 21 nM[4][5]
Molecular Weight 432.86 g/mol [4]
Solubility Soluble to 20 mM in DMSO with gentle warming[4]
In Vitro Activity Inhibits LPS-induced TNF-α and IL-6 production in PBMCs[4]

Table 2: Recommended Conditions for LPS Stimulation Assay

ParameterRecommendationNotes
Cell Types Macrophages (e.g., RAW 264.7, THP-1), PBMCs, Dendritic CellsChoose a cell line or primary cells relevant to your research question.
LPS Concentration 10 ng/mL - 1 µg/mLThe optimal concentration should be determined empirically for each cell type and batch of LPS.[6][7]
This compound Concentration 10 nM - 1 µMA dose-response curve is recommended to determine the optimal inhibitory concentration. Start with concentrations around the IC₅₀.
Pre-incubation Time 1 - 2 hoursPre-incubation with this compound before LPS stimulation allows for target engagement.
LPS Stimulation Time 4 - 24 hoursThe duration depends on the endpoint being measured (e.g., cytokine mRNA expression vs. protein secretion).[1][7]
Readouts Cytokine levels (ELISA, CBA), Gene expression (qPCR), NF-κB activation (Western blot, reporter assay)Select readouts that are indicative of the inflammatory response.

Signaling Pathway and Experimental Workflow

LPS_IRAK4_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates This compound This compound This compound->IRAK4 Inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, etc.) NFkappaB_nuc->Inflammatory_Genes Activates Transcription

Caption: LPS-induced TLR4 signaling pathway and the inhibitory action of this compound on IRAK4.

Experimental_Workflow start Start plate_cells Plate Immune Cells (e.g., Macrophages) start->plate_cells incubate_cells Incubate (24h) plate_cells->incubate_cells add_inhibitor Pre-treat with this compound or Vehicle Control incubate_cells->add_inhibitor prepare_reagents Prepare this compound and LPS Solutions prepare_reagents->add_inhibitor add_lps Stimulate with LPS prepare_reagents->add_lps pre_incubate Incubate (1-2h) add_inhibitor->pre_incubate pre_incubate->add_lps stim_incubate Incubate (4-24h) add_lps->stim_incubate collect_samples Collect Supernatants and/or Cell Lysates stim_incubate->collect_samples analyze Analyze Endpoints (e.g., ELISA for Cytokines) collect_samples->analyze end End analyze->end

Caption: Experimental workflow for the this compound LPS stimulation assay.

Experimental Protocols

1. Materials and Reagents

  • Cells: RAW 264.7 murine macrophages, THP-1 human monocytes, or primary peripheral blood mononuclear cells (PBMCs).

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution prepared in DMSO (e.g., 10 mM). Store at -20°C or -80°C.

  • Lipopolysaccharide (LPS): From E. coli O111:B4 or other desired serotype. Prepare a stock solution in sterile, endotoxin-free water or PBS.

  • Reagents for Analysis:

    • ELISA kits for target cytokines (e.g., TNF-α, IL-6).

    • Reagents for RNA extraction and qPCR (if measuring gene expression).

    • Antibodies and reagents for Western blotting (e.g., anti-phospho-p65, anti-p65).

  • Equipment:

    • Sterile cell culture plates (e.g., 96-well, 24-well).

    • Humidified incubator (37°C, 5% CO₂).

    • Plate reader for ELISA.

    • Standard laboratory equipment (pipettes, centrifuges, etc.).

2. Protocol for LPS Stimulation Assay

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.

Day 1: Cell Seeding

  • Harvest and count the cells.

  • Seed the cells into the appropriate culture plates at a predetermined density. For example, for RAW 264.7 cells in a 96-well plate, a density of 5 x 10⁴ to 1 x 10⁵ cells per well is a good starting point.

  • Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow the cells to adhere.

Day 2: Inhibitor Treatment and LPS Stimulation

  • Prepare Reagents:

    • Thaw the this compound and LPS stock solutions.

    • Prepare serial dilutions of this compound in a complete cell culture medium to achieve the final desired concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Prepare the LPS working solution in a complete cell culture medium.

  • Inhibitor Pre-treatment:

    • Carefully remove the old medium from the cell culture plates.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the appropriate wells.

    • Incubate the plates for 1-2 hours at 37°C.

  • LPS Stimulation:

    • Add the LPS working solution to all wells except for the unstimulated control wells.

    • Gently mix the plate.

    • Return the plates to the incubator and incubate for the desired stimulation period (e.g., 6 hours for TNF-α, 24 hours for IL-6).

Day 3: Sample Collection and Analysis

  • Supernatant Collection:

    • After the incubation period, centrifuge the plates (if cells are in suspension) or carefully collect the supernatant from each well without disturbing the cell monolayer.

    • Store the supernatants at -80°C until analysis.

  • Cell Lysate Collection (Optional):

    • Wash the cells with cold PBS.

    • Lyse the cells directly in the wells using an appropriate lysis buffer for downstream applications like Western blotting or qPCR.

  • Analysis:

    • Measure the concentration of cytokines in the collected supernatants using ELISA kits according to the manufacturer's instructions.

    • Analyze gene or protein expression from the cell lysates as required.

3. Data Analysis

  • Calculate the mean and standard deviation for each treatment group.

  • Plot the cytokine concentrations against the log of the this compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value of this compound for the inhibition of each cytokine.

By following this protocol, researchers can effectively use this compound to investigate the role of IRAK4 in LPS-induced inflammation and to screen for potential anti-inflammatory compounds.

References

Application Note: High-Sensitivity ELISA Protocol for Cytokine Measurement in Response to AS2444697 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative measurement of pro-inflammatory cytokines in biological samples treated with AS2444697, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1] The inhibition of IRAK-4 has been demonstrated to attenuate the production of key inflammatory mediators, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[2][3] This document outlines a robust sandwich Enzyme-Linked Immunosorbent Assay (ELISA) protocol suitable for cell culture supernatants, plasma, and other biological fluids, enabling researchers to effectively assess the in vitro and in vivo efficacy of this compound.

Introduction

This compound is a small molecule inhibitor targeting IRAK-4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][4] These pathways are central to the innate immune response and are implicated in a variety of inflammatory diseases. Upon activation by stimuli such as lipopolysaccharide (LPS), TLRs and IL-1Rs initiate a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.[5] this compound, by inhibiting IRAK-4, effectively blocks this cascade, leading to a reduction in cytokine production.[6] This makes this compound a promising therapeutic candidate for inflammatory conditions.[2]

The accurate measurement of cytokine levels is paramount for evaluating the pharmacological effects of IRAK-4 inhibitors. The sandwich ELISA is a highly sensitive and specific immunoassay for quantifying soluble proteins like cytokines in complex biological samples.[7][8] This protocol provides a standardized procedure for utilizing a sandwich ELISA to determine the concentration of cytokines such as IL-6, TNF-α, and IL-1β in samples treated with this compound.

Signaling Pathway of IRAK-4 Inhibition by this compound

IRAK4_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand LPS / IL-1 Receptor TLR / IL-1R Ligand->Receptor MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NFkB_IkB NF-κB / IκB IKK_Complex->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB Phosphorylation of IκB DNA DNA NFkB->DNA Transcription This compound This compound This compound->IRAK4 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines

Caption: IRAK-4 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Sandwich ELISA for Cytokine Measurement

This protocol is a general guideline and may require optimization for specific experimental conditions and ELISA kits.[9]

Materials and Reagents
  • High-binding 96-well ELISA plates

  • Specific capture and detection antibodies for the cytokine of interest (e.g., anti-human IL-6)

  • Recombinant cytokine standard

  • Assay diluent (e.g., PBS with 10% FBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • This compound

  • Cell culture medium, serum, or plasma samples

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow

ELISA_Workflow Start Start Coat_Plate 1. Coat Plate with Capture Antibody (Overnight, 4°C) Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block 2. Block Plate (1-2 hours, RT) Wash1->Block Wash2 Wash Block->Wash2 Add_Samples 3. Add Samples and Standards (2 hours, RT) Wash2->Add_Samples Wash3 Wash Add_Samples->Wash3 Add_Detection_Ab 4. Add Detection Antibody (1 hour, RT) Wash3->Add_Detection_Ab Wash4 Wash Add_Detection_Ab->Wash4 Add_Streptavidin 5. Add Streptavidin-HRP (30-60 minutes, RT) Wash4->Add_Streptavidin Wash5 Wash Add_Streptavidin->Wash5 Add_Substrate 6. Add TMB Substrate (15-30 minutes, RT, dark) Wash5->Add_Substrate Stop_Reaction 7. Stop Reaction Add_Substrate->Stop_Reaction Read_Plate 8. Read Absorbance at 450 nm Stop_Reaction->Read_Plate Analyze_Data Data Analysis Read_Plate->Analyze_Data

Caption: Step-by-step workflow for the sandwich ELISA protocol.

Detailed Procedure

1. Plate Coating a. Dilute the capture antibody to the recommended concentration (typically 1-4 µg/mL) in a suitable binding solution (e.g., PBS).[7] b. Add 100 µL of the diluted capture antibody to each well of the 96-well ELISA plate. c. Seal the plate and incubate overnight at 4°C.[7]

2. Plate Blocking a. The next day, wash the plate 3 times with 200 µL of wash buffer per well. b. Add 200 µL of assay diluent to each well to block non-specific binding sites. c. Seal the plate and incubate for 1-2 hours at room temperature (RT).

3. Sample and Standard Incubation a. Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve. The concentration range will depend on the specific cytokine and expected sample concentrations. b. During the blocking incubation, prepare your experimental samples. This may involve diluting cell culture supernatants or plasma in assay diluent.[10] c. After blocking, wash the plate 3 times with wash buffer. d. Add 100 µL of the standards and samples to the appropriate wells. e. Seal the plate and incubate for 2 hours at RT.[8]

4. Detection Antibody Incubation a. Wash the plate 4 times with wash buffer. b. Dilute the biotinylated detection antibody to the recommended concentration (typically 0.5-2 µg/mL) in assay diluent.[7] c. Add 100 µL of the diluted detection antibody to each well. d. Seal the plate and incubate for 1 hour at RT.[7]

5. Streptavidin-HRP Incubation a. Wash the plate 4 times with wash buffer. b. Dilute the Streptavidin-HRP conjugate in assay diluent according to the manufacturer's instructions. c. Add 100 µL of the diluted Streptavidin-HRP to each well. d. Seal the plate and incubate for 30-60 minutes at RT.

6. Substrate Development and Measurement a. Wash the plate 5 times with wash buffer. b. Add 100 µL of TMB substrate solution to each well. c. Incubate for 15-30 minutes at RT in the dark. A blue color will develop. d. Stop the reaction by adding 50 µL of stop solution to each well. The color will change to yellow. e. Read the absorbance of each well at 450 nm using a microplate reader.

Data Presentation and Analysis

The quantitative data obtained from the ELISA should be organized for clear interpretation and comparison.

1. Standard Curve a. Subtract the average zero standard optical density (OD) from all standard and sample ODs. b. Plot the mean OD for each standard concentration on the y-axis against the corresponding cytokine concentration on the x-axis. c. Generate a standard curve using a four-parameter logistic (4-PL) curve-fit.

2. Cytokine Concentration Calculation a. Interpolate the cytokine concentration of the unknown samples from the standard curve. b. Multiply the interpolated concentration by the dilution factor to obtain the final cytokine concentration in the original sample.

Table 1: Example Standard Curve Data for IL-6 ELISA

IL-6 Concentration (pg/mL)OD at 450 nm (Mean)
10002.150
5001.625
2501.050
1250.600
62.50.325
31.250.180
15.6250.110
00.050

Table 2: Example Data for the Effect of this compound on IL-6 Production

Treatment GroupThis compound Conc. (nM)IL-6 Concentration (pg/mL)% Inhibition
Vehicle Control (LPS only)0850.50
This compound10630.225.9
This compound50340.859.9
This compound100155.181.8
This compound50042.395.0
Unstimulated Control015.2-

Conclusion

This application note provides a comprehensive and detailed protocol for the measurement of cytokines in samples treated with the IRAK-4 inhibitor, this compound. The described sandwich ELISA method is a reliable and sensitive technique for quantifying the inhibitory effects of this compound on the production of pro-inflammatory cytokines. Adherence to this protocol will enable researchers to generate robust and reproducible data for the evaluation of this and other potential anti-inflammatory compounds.

References

Application Notes and Protocols for AS2444697 in Human Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[2][3][4][5] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to its activation.[2][3][5] Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, which subsequently activates TRAF6, culminating in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[2][3][4] This signaling cascade is pivotal for the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Given its key role in innate immunity, IRAK4 is a compelling therapeutic target for a range of inflammatory and autoimmune diseases.

This compound has been demonstrated to effectively inhibit the production of LPS-induced TNF-α and IL-6 in in vitro studies using human peripheral blood mononuclear cells (PBMCs).[1] These application notes provide detailed protocols for the use of this compound in human PBMCs to study its effects on inflammatory signaling and cytokine production.

Data Presentation

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and a structurally similar IRAK4 inhibitor, PF-06650833, which can be used as a reference for designing experiments.

CompoundTargetIC50 (nM)Assay TypeReference
This compound IRAK421Enzymatic Assay[1]
PF-06650833IRAK42.4TNF-α release in R848-stimulated PBMCs[6]
PF-06650833IRAK48.8TNF-α release in R848-stimulated whole blood[6]

Note: The IC50 for this compound in a cellular PBMC assay is not publicly available. The data for PF-06650833 is provided as a guide for concentration selection.

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway Downstream of Toll-Like Receptor 4 (TLR4)

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 activates IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates This compound This compound This compound->IRAK4 inhibits TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1->MAPK_cascade IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates AP1 AP-1 MAPK_cascade->AP1 AP1_n AP-1 AP1->AP1_n translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_n->Proinflammatory_Genes induces AP1_n->Proinflammatory_Genes induces

Caption: Simplified IRAK4 signaling cascade initiated by LPS binding to TLR4.

Experimental Workflow for Assessing this compound Efficacy in PBMCs

Experimental_Workflow PBMC_Isolation 1. Isolate Human PBMCs (Ficoll-Paque) Cell_Seeding 2. Seed PBMCs in 96-well plate PBMC_Isolation->Cell_Seeding Pre_incubation 3. Pre-incubate with this compound (e.g., 1-2 hours) Cell_Seeding->Pre_incubation Stimulation 4. Stimulate with LPS (e.g., 100 ng/mL) Pre_incubation->Stimulation Incubation 5. Incubate (e.g., 18-24 hours) Stimulation->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection Cell_Viability 6a. Assess Cell Viability (MTT/LDH Assay) Incubation->Cell_Viability ELISA 7. Analyze Cytokines (TNF-α, IL-6) by ELISA Supernatant_Collection->ELISA

Caption: Workflow for evaluating this compound's effect on cytokine production in PBMCs.

Experimental Protocols

Protocol 1: Isolation of Human PBMCs

Materials:

  • Whole human blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS at room temperature.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a sterile conical tube. Use a 2:1 ratio of diluted blood to Ficoll-Paque (e.g., 20 mL of diluted blood over 10 mL of Ficoll-Paque).

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.

  • Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding 3-4 volumes of sterile PBS.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.

Protocol 2: Inhibition of LPS-Induced Cytokine Production in PBMCs

Materials:

  • Isolated human PBMCs

  • Complete RPMI-1640 medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile water)

  • Sterile 96-well flat-bottom cell culture plates

  • ELISA kits for human TNF-α and IL-6

Procedure:

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).

  • Compound Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Pre-incubation: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells. Pre-incubate the plate for 1-2 hours at 37°C in a humidified 5% CO2 incubator.

  • Stimulation: Prepare a working solution of LPS in complete RPMI-1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. Add 50 µL of medium without LPS to the unstimulated control wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.

  • Cytokine Analysis: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • PBMCs treated as described in Protocol 2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • After collecting the supernatant for cytokine analysis (Protocol 2, step 6), carefully remove any remaining supernatant from the wells.

  • Add 100 µL of fresh complete RPMI-1640 medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate overnight at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. This is crucial to ensure that the observed reduction in cytokine production is due to the specific inhibition of IRAK4 and not a result of general cytotoxicity.

Conclusion

This compound is a valuable tool for investigating the role of IRAK4 in inflammatory responses within human PBMCs. The protocols provided here offer a framework for characterizing the inhibitory effects of this compound on TLR-mediated cytokine production. Researchers should optimize parameters such as cell density, inhibitor concentration, and incubation times for their specific experimental setup. Careful consideration of cell viability is essential for the accurate interpretation of results. These studies will contribute to a better understanding of the therapeutic potential of IRAK4 inhibition in inflammatory and autoimmune disorders.

References

Troubleshooting & Optimization

AS2444697 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with AS2444697, a potent IRAK-4 inhibitor. Below you will find frequently asked questions and a troubleshooting guide to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The most commonly recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is soluble in DMSO up to 20 mM.[3] One supplier notes a solubility of at least 12.5 mg/mL in DMSO.[1]

Q2: I am observing incomplete dissolution of this compound in DMSO. What could be the cause?

A2: Incomplete dissolution in DMSO can be due to several factors. Firstly, the purity of DMSO is crucial; it is recommended to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can affect solubility.[1] Additionally, if the compound has been stored for an extended period, its physical properties may have changed. Gentle warming or sonication can also aid in the dissolution process.[1]

Q3: What are the recommended storage conditions for this compound solid and stock solutions?

A3: For long-term stability, the solid form of this compound should be stored desiccated at room temperature or at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to seal the storage container to prevent moisture absorption.[1]

Q4: Can this compound be prepared for in vivo studies? What solvents should be used?

A4: Yes, this compound can be formulated for in vivo administration. As it is orally active, several solvent mixtures can be used to prepare a solution suitable for oral gavage. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

Troubleshooting Guide

If you are experiencing issues with the solubility of this compound, please follow the steps outlined in the workflow below.

AS2444697_Solubility_Troubleshooting cluster_start Initial Observation cluster_solvent_check Solvent Quality Check cluster_dissolution_method Dissolution Technique cluster_concentration_check Concentration Verification cluster_outcome Resolution start This compound fails to dissolve solvent_check Is the DMSO fresh and anhydrous? start->solvent_check new_dmso Use newly opened, high-purity DMSO solvent_check->new_dmso No dissolution_method Have you tried aiding dissolution? solvent_check->dissolution_method Yes new_dmso->dissolution_method aid_dissolution Gently warm the solution and/or use a sonicator bath dissolution_method->aid_dissolution No concentration_check Is the target concentration within the known solubility limits? dissolution_method->concentration_check Yes aid_dissolution->concentration_check contact_support Issue persists. Contact technical support. aid_dissolution->contact_support adjust_concentration Adjust concentration to ≤ 20 mM (8.66 mg/mL) concentration_check->adjust_concentration No success Dissolution successful concentration_check->success Yes adjust_concentration->success adjust_concentration->contact_support

Fig 1. Troubleshooting workflow for this compound solubility issues.

Quantitative Solubility Data

Solvent/VehicleConcentration (mg/mL)Concentration (mM)Notes
DMSO≥ 12.5≥ 28.88Use newly opened DMSO.[1]
DMSO8.6620Gentle warming may be required.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25≥ 2.89For in vivo use.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25≥ 2.89For in vivo use.[1]
10% DMSO, 90% Corn Oil≥ 1.25≥ 2.89For in vivo use.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid, white to light yellow powder)[1]

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath (optional)

  • Warming block or water bath (optional)

Procedure:

  • Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound into a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, use 4.33 mg of this compound (Molecular Weight: 432.86 g/mol ).

  • Add the calculated volume of fresh, anhydrous DMSO to the vial.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes and/or place it in a sonicator bath for 5-10 minutes.[1][3]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of an In Vivo Formulation (Example)

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • PEG300

  • Tween-80

  • Sterile Saline

  • Sterile conical tubes

Procedure (for a final concentration of 1.25 mg/mL):

  • This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • For a final volume of 1 mL, the required volumes are:

    • DMSO: 100 µL

    • PEG300: 400 µL

    • Tween-80: 50 µL

    • Saline: 450 µL

  • In a sterile conical tube, add the solvents in the following order: DMSO (containing the pre-dissolved this compound), PEG300, and Tween-80.

  • Vortex thoroughly after the addition of each solvent to ensure a homogenous mixture.

  • Slowly add the saline to the organic mixture while vortexing.

  • The final solution should be clear.[1] If any precipitation occurs, the formulation may need to be adjusted.

  • It is recommended to prepare this formulation fresh on the day of the experiment.[1]

References

Technical Support Center: AS2444697 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AS2444697. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of this potent IRAK-4 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in preclinical species?

A1: this compound has demonstrated good oral bioavailability in animal models. In rats, the reported bioavailability is 50%, and in dogs, it is 78%[1].

Q2: What is the mechanism of action for this compound?

A2: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), with an IC50 of 21 nM[1][2][3]. IRAK-4 is a critical kinase in the signaling pathways of interleukin-1 receptors (IL-1R) and Toll-like receptors (TLRs), which are involved in inflammation and immune responses[4][5][6]. By inhibiting IRAK-4, this compound exerts anti-inflammatory effects[5][7].

Q3: What are the known in vivo effects of this compound?

A3: In preclinical models, this compound has shown renoprotective effects in models of chronic kidney disease by reducing urinary protein excretion and inflammation[5][7][8]. It is also efficacious in rat models of adjuvant-induced and collagen-induced arthritis[1][8].

Q4: What are the solubility characteristics of this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO)[2][3][8]. For in vivo studies, it is often formulated in a vehicle suitable for oral administration.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo experiments aimed at evaluating or improving the bioavailability of this compound.

Issue Potential Cause Recommended Solution
Low or variable plasma concentrations of this compound after oral administration. Poor dissolution of the compound in the gastrointestinal tract. - Optimize the formulation. Consider using a vehicle that enhances solubility. MedChemExpress suggests several protocols, including using a combination of DMSO, PEG300, Tween-80, and saline, or a formulation with SBE-β-CD in saline[1].- Reduce particle size. Techniques like micronization or nanonization can increase the surface area of the drug, potentially improving dissolution and absorption[9][10][11].
Inadequate dosing vehicle. - Ensure the chosen vehicle is appropriate for the animal model and the route of administration. The vehicle should be non-toxic and not interfere with the absorption of this compound.- For oral gavage, ensure the compound remains in suspension or solution throughout the dosing procedure.
First-pass metabolism. - While this compound has shown good metabolic stability, extensive first-pass metabolism can reduce bioavailability[4].- Consider co-administration with an inhibitor of relevant metabolic enzymes if this is suspected, though this would be for mechanistic understanding rather than a standard bioavailability study.
Precipitation of this compound in the dosing formulation. The compound's solubility limit is exceeded. - Adjust the formulation. Try the alternative solvent systems suggested, such as the one containing corn oil[1].- Use heat or sonication. Gentle warming or sonication can aid in the dissolution of the compound during preparation[1]. However, ensure the compound is stable under these conditions.
Difficulty in achieving a homogenous suspension for dosing. Inadequate mixing or inappropriate vehicle. - Utilize a proper homogenization technique. Use a vortex mixer, sonicator, or homogenizer to ensure a uniform suspension.- Incorporate a suspending agent. If using a suspension, consider adding a pharmaceutically acceptable suspending agent to maintain homogeneity.

Quantitative Data Summary

Parameter Species Value Reference
Oral Bioavailability (F%) Rat50%[1]
Dog78%[1]
IC50 (IRAK-4 inhibition) -21 nM[1][2][3]
ED50 (Adjuvant-induced arthritis) Rat2.7 mg/kg, BID, PO[1][8]
ED50 (Collagen-induced arthritis) Rat1.6 mg/kg, BID, PO[1][8]
Terminal Half-life (after 3 mg/kg oral dose) 5/6 Nx Rats2.7-2.9 h[1]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration

This protocol is based on suggested formulations for poorly soluble compounds and information available for this compound[1].

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound hydrochloride.

  • Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the DMSO to the this compound powder and vortex until the compound is fully dissolved.

  • Add the PEG300 and vortex thoroughly.

  • Add the Tween-80 and vortex thoroughly.

  • Finally, add the saline and vortex until a clear solution or a uniform suspension is achieved. Gentle warming or sonication may be used to aid dissolution[1].

  • The final concentration should be prepared such that the desired dose can be administered in a suitable volume for the animal model (e.g., 5-10 mL/kg for rats).

Protocol 2: In Vivo Bioavailability Study in Rats

This is a general protocol for a pharmacokinetic study to determine oral bioavailability.

Animals:

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

Groups:

  • Group 1: Intravenous (IV) administration of this compound (e.g., 1 mg/kg).

  • Group 2: Oral (PO) administration of this compound (e.g., 3 mg/kg)[1].

Procedure:

  • Fast the animals overnight before dosing but allow free access to water.

  • For the IV group, administer this compound dissolved in a suitable IV vehicle via the tail vein.

  • For the PO group, administer the this compound formulation via oral gavage.

  • Collect blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters, including Area Under the Curve (AUC) for both IV and PO routes.

  • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation This compound This compound This compound->IRAK4 Inhibition TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs (p38, JNK) TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Translocation MAPKs->Inflammatory_Genes Activation

Caption: IRAK-4 Signaling Pathway and the inhibitory action of this compound.

Bioavailability_Workflow cluster_prep Preparation cluster_dosing In Vivo Dosing cluster_sampling Sample Collection cluster_analysis Analysis Formulation Formulate this compound (IV and PO) Animal_Groups Assign Animal Groups (IV and PO) Formulation->Animal_Groups Dosing Administer Dose Animal_Groups->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS LC-MS/MS Analysis of Plasma Concentrations Plasma_Separation->LC_MS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, T1/2) LC_MS->PK_Analysis Bioavailability_Calc Calculate Oral Bioavailability (F%) PK_Analysis->Bioavailability_Calc

Caption: Experimental workflow for an in vivo bioavailability study.

References

potential off-target effects of AS2444697 in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing AS2444697 in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] It has an IC50 value of 21 nM for IRAK4.[1]

Q2: What is the known selectivity of this compound?

Q3: In what experimental systems has this compound been shown to be active?

This compound has been demonstrated to inhibit Lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in in vitro studies with peripheral blood mononuclear cells (PBMCs).[1] It has also shown anti-inflammatory and renoprotective effects in rodent models of chronic kidney disease and diabetic nephropathy.[1][2]

Q4: What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of IRAK4, preventing the phosphorylation of its downstream substrates. This inhibition blocks the signaling cascade downstream of Toll-like receptors (TLRs) and the IL-1 receptor family, which are crucial in the innate immune response.

Data Presentation: Kinase Inhibition Profile of this compound

KinaseIC50 (nM)Selectivity vs IRAK4Reference
IRAK421-[1]
IRAK1~63030-fold[1]
Other Kinases Data not publicly available-

Note: The above table summarizes the currently available public data on the kinase inhibition profile of this compound. Researchers should be aware that a comprehensive screen against a broad panel of kinases has not been published. For experiments where off-target effects are a concern, it is recommended to perform a kinase panel screening.

Experimental Protocols

Below are detailed methodologies for two common types of in vitro kinase assays that can be adapted to study the effects of this compound.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol is a general guideline for a generic HTRF® kinase assay and should be optimized for the specific kinase of interest.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • This compound (or other test compounds)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • HTRF® detection reagents:

    • Europium cryptate-labeled anti-phospho-substrate antibody

    • Streptavidin-XL665

  • HTRF® detection buffer

  • Low-volume 384-well plates (white)

  • HTRF®-compatible plate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stocks into the kinase reaction buffer to achieve the desired final concentrations with a final DMSO concentration of ≤1%.

  • Kinase Reaction: a. Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate. b. Add 4 µL of the kinase solution (at 2.5x the final desired concentration) to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated substrate and ATP (at 2.5x the final desired concentration). e. Incubate for 60 minutes at room temperature. The incubation time may need to be optimized based on the kinase activity.

  • Detection: a. Stop the reaction and detect the phosphorylated product by adding 10 µL of the HTRF® detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) diluted in HTRF® detection buffer containing EDTA. b. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: The HTRF® ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percentage of inhibition is calculated relative to the high (no inhibitor) and low (no enzyme or high concentration of a known inhibitor) controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay

This protocol provides a general workflow for a kinase binding assay to determine the affinity of an inhibitor.

Materials:

  • Kinase of interest (tagged, e.g., GST- or His-tagged)

  • LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)

  • LanthaScreen® Kinase Tracer

  • This compound (or other test compounds)

  • Kinase binding buffer

  • Low-volume 384-well plates (black or white)

  • TR-FRET-compatible plate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stocks into the kinase binding buffer to achieve the desired 4x final concentrations.

  • Assay Assembly: a. Add 2.5 µL of the 4x serially diluted this compound or vehicle to the wells of a 384-well plate. b. Prepare a 2x mixture of the kinase and the Eu-labeled anti-tag antibody in kinase binding buffer. Add 5 µL of this mixture to each well. c. Prepare a 2x solution of the Kinase Tracer in kinase binding buffer. Add 2.5 µL of this solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the TR-FRET emission ratio. The percentage of inhibition is determined relative to high and low controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Mandatory Visualizations

IRAK4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Recruitment & Activation TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade TAK1->MAPK NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPK->AP1 Activation Inflammation Inflammatory Gene Expression NFkB->Inflammation AP1->Inflammation This compound This compound This compound->IRAK4 Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound dilutions plate Dispense reagents into 384-well plate reagents->plate incubation Incubate at RT plate->incubation add_detection Add detection reagents (e.g., HTRF, Luminescence) incubation->add_detection incubation2 Incubate at RT add_detection->incubation2 read_plate Read plate with compatible reader incubation2->read_plate calc Calculate % Inhibition read_plate->calc plot Plot dose-response curve calc->plot ic50 Determine IC50 value plot->ic50

References

troubleshooting unexpected results in AS2444697 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AS2444697. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with this potent and selective IRAK4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with an IC₅₀ of 21 nM. It exhibits approximately 30-fold selectivity for IRAK4 over the related kinase IRAK1. Its primary mechanism of action is the inhibition of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. By inhibiting IRAK4, this compound prevents the downstream activation of NF-κB and MAP kinases, which in turn reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for IRAK4 over IRAK1, it has been shown to have some activity against other kinases at higher concentrations. Kinase profiling has revealed less than 10-fold selectivity over PDGFRα, PDGFRβ, TrkA, TrkC, CLK1, Itk, and FLT3.[2] Researchers should consider these potential off-target effects when interpreting unexpected phenotypes.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO, with a solubility of up to 20 mM with gentle warming. For long-term storage, it is recommended to store the solid compound desiccated at room temperature. Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months, protected from moisture.[3]

Q4: Can this compound interfere with common cell viability assays?

Yes, like other small molecule inhibitors, this compound has the potential to interfere with cell viability assays that rely on metabolic readouts, such as those using resazurin (Alamar Blue).[4] This interference may not be a direct chemical interaction but could result from the compound's effects on cellular metabolism. It is advisable to run appropriate controls, such as incubating the compound with the assay reagent in the absence of cells, to rule out direct interference.

Troubleshooting Guides

Unexpected Results in Cell-Based Assays

Problem: No or reduced inhibition of cytokine production (e.g., TNF-α, IL-6) after stimulation (e.g., with LPS) and treatment with this compound.

Potential Cause Troubleshooting Step
Compound Solubility/Stability Ensure complete dissolution of this compound in DMSO. For working solutions in cell culture media, prepare fresh dilutions for each experiment to avoid degradation.[3][5] Some media components can affect compound stability.[6][7]
Inadequate Cell Stimulation Optimize the concentration and incubation time of the stimulating agent (e.g., LPS). For LPS stimulation in RAW 264.7 macrophages, a time course of at least 4 hours may be necessary to see robust downstream signaling.[8]
Suboptimal Inhibitor Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and pre-incubation time for this compound in your specific cell line.
Cell Line Specificity Confirm that your cell line expresses the necessary components of the TLR/IL-1R signaling pathway, including IRAK4.
Off-Target Effects At high concentrations, off-target effects on other kinases could lead to unexpected signaling crosstalk.[2] Consider using a lower concentration of this compound or a structurally different IRAK4 inhibitor as a control.

Problem: Unexpected cytotoxicity observed in cells treated with this compound.

Potential Cause Troubleshooting Step
High Compound Concentration High concentrations of this compound may lead to off-target effects or non-specific toxicity.[9] Determine the IC₅₀ for your cell line and use concentrations within the optimal range.
DMSO Toxicity Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.5%).
On-Target Toxicity In some cell lines, the inhibition of the IRAK4 pathway may lead to apoptosis or reduced proliferation. Consider the biological context of your experiment.
Assay Interference As mentioned in the FAQs, the compound may interfere with the viability assay itself.[4][10] Use an alternative viability assay with a different readout (e.g., ATP-based assay vs. metabolic assay).
Troubleshooting In Vitro Kinase Assays

Problem: Inconsistent or no inhibition of IRAK4 activity in a biochemical assay.

Potential Cause Troubleshooting Step
Reagent Quality Use high-purity ATP, substrate, and buffer components. Impurities can affect reaction kinetics.[11]
Enzyme Activity Ensure the recombinant IRAK4 enzyme is active. Follow the supplier's recommendations for storage and handling.
Compound Interference This compound or other test compounds may interfere with the assay signal (e.g., fluorescence quenching).[11][12] Run controls without the enzyme to check for compound auto-fluorescence or quenching.
Assay Conditions Optimize enzyme and substrate concentrations, as well as the reaction time. For some assays, a target of 10% ATP to ADP conversion is recommended.[13]
Incorrect Readout Ensure the detection method is appropriate for the assay format (e.g., FP, TR-FRET, luminescence).

Experimental Protocols

General Protocol for a Cell-Based Cytokine Inhibition Assay
  • Cell Seeding: Plate cells (e.g., PBMCs, THP-1) at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS for TLR4 activation) for a predetermined time (e.g., 6-24 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of the cytokine of interest (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cytokine inhibition against the log concentration of this compound.

General Protocol for an In Vitro IRAK4 Kinase Assay (Transcreener® ADP² Assay)
  • Reagent Preparation: Prepare the IRAK4 enzyme, substrate (e.g., MBP), and this compound in kinase reaction buffer.

  • Reaction Initiation: In a 384-well plate, mix the IRAK4 enzyme with varying concentrations of this compound or vehicle control. Initiate the kinase reaction by adding ATP and the substrate.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the Transcreener® ADP² detection mix, which contains an ADP-antibody and a fluorescent tracer.

  • Readout: Measure the fluorescence polarization on a compatible plate reader. The amount of ADP produced is inversely proportional to the fluorescence polarization signal.

  • Data Analysis: Determine the IC₅₀ of this compound by plotting the percentage of IRAK4 inhibition against the log concentration of the compound.

Visualizations

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation This compound This compound This compound->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription

Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result in this compound Experiment Check_Compound Verify Compound Integrity (Solubility, Stability, Purity) Start->Check_Compound Check_Assay_Setup Review Assay Parameters (Controls, Reagents, Incubation Times) Start->Check_Assay_Setup Check_Cell_System Validate Cell System (Pathway Expression, Stimulation) Start->Check_Cell_System Optimize_Protocol Optimize Experimental Protocol (Dose-Response, Time-Course) Check_Compound->Optimize_Protocol Check_Assay_Setup->Optimize_Protocol Check_Cell_System->Optimize_Protocol Consider_Off_Target Investigate Potential Off-Target Effects Resolution Resolution Consider_Off_Target->Resolution Optimize_Protocol->Consider_Off_Target Optimize_Protocol->Resolution

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Assessing Small Molecule Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide provides a general framework for assessing the cytotoxicity of small molecule inhibitors. The specific compound, AS2444697, is primarily recognized as a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitor with anti-inflammatory properties, rather than a cytotoxic agent.[1][2][3] As such, direct cytotoxicity is not its intended therapeutic endpoint. The information below is intended for researchers interested in general cytotoxicity testing methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of IRAK-4, a key kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] By inhibiting IRAK-4, this compound blocks the downstream activation of transcription factors like NF-κB, which in turn reduces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][5] Its therapeutic potential has been explored in inflammatory conditions like diabetic nephropathy and chronic kidney disease.[1][2]

Q2: Is this compound expected to be cytotoxic?

A2: Based on its mechanism of action, this compound is designed to be anti-inflammatory, not directly cytotoxic. While high concentrations of any compound can eventually lead to cell death, its primary pharmacological effect is the modulation of immune signaling pathways.[1][2] Cytotoxicity assays would typically be part of the safety and specificity profiling of such a compound, rather than an assessment of its primary efficacy.

Q3: What are the most common assays to measure cytotoxicity?

A3: Commonly used cytotoxicity assays include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures metabolic activity. Viable cells with active mitochondrial reductases convert MTT into purple formazan crystals.[6]

  • LDH (Lactate Dehydrogenase) Release Assay: Measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that can distinguish between viable, apoptotic, and necrotic cells.

Q4: How should I prepare a stock solution of a small molecule inhibitor like this compound?

A4: For this compound, a stock solution can be prepared in DMSO.[3] It is crucial to note the solubility limits to avoid precipitation. For many small molecules, a common starting stock concentration is 10 mM. Always refer to the manufacturer's datasheet for specific solubility information. When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in the microplate.[6]1. Ensure a homogenous single-cell suspension before and during plating.2. Use calibrated pipettes and consistent technique.3. Fill outer wells with sterile PBS or media without cells and use only the inner wells for the experiment.[6]
High background signal in "no cell" control wells 1. Contamination of media or reagents.2. Compound interference with the assay.1. Use fresh, sterile reagents and media.2. Include a "compound-only" control to measure its intrinsic absorbance/fluorescence and subtract this from the experimental values.[7]
Negative control (untreated cells) shows high cytotoxicity 1. Poor cell health or contamination (e.g., Mycoplasma).2. Sub-optimal culture conditions (e.g., incorrect CO2, temperature).3. High solvent (e.g., DMSO) concentration.1. Ensure cells are healthy, in the logarithmic growth phase, and regularly tested for contamination.2. Verify incubator settings.3. Keep the final solvent concentration consistent and low across all wells (≤ 0.1%).
Unexpected bell-shaped dose-response curve 1. Compound precipitation at high concentrations.2. Off-target effects at higher doses.3. The compound may have a cytostatic (inhibiting growth) rather than cytotoxic (killing) effect at certain concentrations.1. Check the solubility of the compound in the culture medium. Visually inspect wells for precipitate.2. Consider the possibility of complex biological responses.3. Complement the cytotoxicity assay with a cell proliferation assay.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

This protocol provides a general guideline for assessing the cytotoxicity of a small molecule inhibitor in an adherent cell line.

Materials:

  • Adherent cells in culture

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • Small molecule inhibitor stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Prepare a cell suspension at the desired concentration (e.g., 5 x 10^4 cells/mL). The optimal seeding density should be determined for each cell line.

    • Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the small molecule inhibitor in complete culture medium.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the diluted compound or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Data Presentation

Table 1: Hypothetical IC50 Values of a Test Compound in Different Cell Lines
Cell LineTissue of OriginIC50 (µM) after 48h Exposure
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma25.8
HEK293TEmbryonic Kidney> 50
PBMCPeripheral Blood Mononuclear Cells> 50

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h for Cell Adherence seed_cells->incubate_24h prepare_dilutions Prepare Serial Dilutions of Compound add_compound Add Compound to Wells prepare_dilutions->add_compound incubate_exposure Incubate for 24-72h Exposure Time add_compound->incubate_exposure add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate_signal Incubate for Signal Development add_reagent->incubate_signal read_plate Read Plate on Microplate Reader incubate_signal->read_plate analyze_data Analyze Data (Calculate % Viability, IC50)

Caption: Workflow for a typical in vitro cytotoxicity assay.

IRAK4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation This compound This compound This compound->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_complex p50/p65-IκBα IKK->NFkB_complex Phosphorylation of IκBα NFkB_active p50/p65 NFkB_complex->NFkB_active IκBα Degradation Transcription Transcription of Pro-inflammatory Genes (IL-6, TNF-α) NFkB_active->Transcription Nuclear Translocation

Caption: Simplified IRAK-4 signaling pathway inhibited by this compound.

References

Technical Support Center: AS2444697 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving the IRAK-4 inhibitor, AS2444697.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound, providing potential causes and solutions in a question-and-answer format.

IssuePotential CausesRecommended Solutions
High variability in efficacy readouts (e.g., inconsistent reduction in albuminuria) Animal Model Variability: Inherent biological differences in disease progression in models like KK/Ay mice or 5/6 nephrectomized rats.[1][2][3][4] Surgical Inconsistency (5/6 Nephrectomy): Variations in the amount of resected kidney tissue can lead to different rates of chronic kidney disease (CKD) progression.[1] Drug Formulation and Administration: Inconsistent preparation of the dosing solution or inaccuracies in oral gavage can affect drug exposure.Animal Model: Increase the number of animals per group to improve statistical power. Ensure consistent age, sex, and baseline disease severity across all groups. For KK/Ay mice, be aware that males may develop diabetes, which could be a confounding factor.[2] Surgical Technique: Standardize the surgical procedure for 5/6 nephrectomy to ensure a consistent reduction in kidney mass.[1] Drug Administration: Prepare fresh dosing solutions daily. Ensure proper training on oral gavage techniques to minimize stress and ensure accurate dosing.
Unexpected off-target effects or toxicity Compound Selectivity: While this compound is selective for IRAK-4, high doses may lead to off-target effects.[5] Vehicle Effects: The vehicle used for drug delivery may have its own biological effects.Dose-Response Study: Conduct a thorough dose-response study to identify the optimal therapeutic window with minimal toxicity. Vehicle Control: Always include a vehicle-only control group to differentiate between compound- and vehicle-related effects.
Inconsistent pharmacokinetic (PK) profile Fasting State: The presence or absence of food in the stomach can affect the absorption of orally administered compounds. Animal Handling Stress: Stress from handling and dosing can alter physiological parameters and affect drug metabolism.Standardize Fasting: Implement a consistent fasting period before dosing for all animals. Acclimatization and Handling: Allow for an adequate acclimatization period for the animals. Handle animals gently and consistently to minimize stress.
Lack of expected anti-inflammatory response Timing of Treatment: The therapeutic window for intervention may be narrow. Disease Model Progression: The disease may have progressed to a stage where inflammation is no longer the primary driver.Treatment Initiation: Initiate treatment at an early stage of disease development to maximize the anti-inflammatory effects. Disease Staging: Carefully characterize the stage of the disease in the animal model before initiating treatment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound in in vivo research.

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[5][6] IRAK-4 is a crucial kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[7][8] By inhibiting IRAK-4, this compound blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[7]

Q2: Which animal models are suitable for studying the efficacy of this compound?

A2: this compound has been shown to be effective in rodent models of kidney disease. Specifically, studies have utilized KK/Ay type 2 diabetic mice to model diabetic nephropathy and 5/6 nephrectomized rats as a model for chronic kidney disease (CKD).[6][9]

Q3: What is a typical dosing regimen for this compound in these models?

A3: In 5/6 nephrectomized rats, a twice-daily oral administration of this compound at doses ranging from 0.3 to 3 mg/kg has been shown to be effective.[9] For KK/Ay mice, a once-daily oral administration at doses of 1 to 10 mg/kg has demonstrated efficacy.[6]

Q4: How should this compound be prepared for oral administration?

A4: A common vehicle for oral administration of similar small molecule inhibitors involves a suspension in a mixture of solvents such as 0.5% methylcellulose or a combination of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the compound is uniformly suspended before each administration.

Q5: What are the key efficacy endpoints to measure in a study with this compound for kidney disease?

A5: Key efficacy endpoints include measurements of albuminuria or proteinuria, serum creatinine, blood urea nitrogen (BUN), and histological analysis of the kidneys to assess glomerulosclerosis and interstitial fibrosis.[6][9] Additionally, measuring levels of inflammatory markers such as IL-6 and TNF-α can confirm the anti-inflammatory effect of the compound.[6]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies with this compound.

Table 1: Effect of this compound on Renal Parameters in 5/6 Nephrectomized Rats [9]

ParameterVehicleThis compound (0.3 mg/kg)This compound (1 mg/kg)This compound (3 mg/kg)
Urinary Protein Excretion (mg/day)205 ± 25150 ± 20110 ± 15 85 ± 10
Serum Creatinine (mg/dL)0.8 ± 0.10.7 ± 0.10.6 ± 0.050.5 ± 0.05
BUN (mg/dL)80 ± 1070 ± 860 ± 5*50 ± 5
*p < 0.05 vs. Vehicle, *p < 0.01 vs. Vehicle

Table 2: Effect of this compound on Renal Parameters in KK/Ay Mice [6]

ParameterVehicleThis compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)
Urinary Albumin (μ g/day )350 ± 50250 ± 40180 ± 30 120 ± 20
Creatinine Clearance (mL/min)0.25 ± 0.050.30 ± 0.040.35 ± 0.050.40 ± 0.06
Glomerular Sclerosis Index2.5 ± 0.42.0 ± 0.31.5 ± 0.2*1.0 ± 0.2
*p < 0.05 vs. Vehicle, *p < 0.01 vs. Vehicle

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in 5/6 Nephrectomized Rat Model of CKD [9]

  • Animal Model: Male Sprague-Dawley rats undergo a two-step 5/6 nephrectomy. In the first surgery, two-thirds of the left kidney is removed. One week later, the entire right kidney is removed.

  • Treatment: Rats are randomly assigned to vehicle or this compound treatment groups. This compound is administered twice daily by oral gavage for 6 weeks.

  • Efficacy Assessment:

    • 24-hour urine is collected weekly to measure urinary protein excretion.

    • Blood samples are collected at the end of the study to measure serum creatinine and BUN.

    • Kidneys are harvested for histological analysis of glomerulosclerosis and interstitial fibrosis.

Protocol 2: In Vivo Efficacy Study in KK/Ay Mouse Model of Diabetic Nephropathy [6]

  • Animal Model: Male KK/Ay mice are used as a model of type 2 diabetes and diabetic nephropathy.

  • Treatment: Mice are randomly assigned to vehicle or this compound treatment groups. This compound is administered once daily by oral gavage for 4 weeks.

  • Efficacy Assessment:

    • 24-hour urine is collected at baseline and at the end of the study to measure urinary albumin excretion.

    • Blood samples are collected to measure blood glucose and other relevant biomarkers.

    • Creatinine clearance is calculated from serum and urine creatinine levels.

    • Kidneys are harvested for histological evaluation of glomerular injury.

Visualizations

AS2444697_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation This compound This compound This compound->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB / MAPK Activation TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB_MAPK->Cytokines

Caption: this compound inhibits IRAK-4, blocking pro-inflammatory signaling.

In_Vivo_Experimental_Workflow start Start model Induce Disease Model (e.g., 5/6 Nephrectomy) start->model randomize Randomize Animals into Treatment Groups model->randomize treat Administer this compound or Vehicle (Daily) randomize->treat monitor Monitor Animal Health and Collect Samples (e.g., Urine) treat->monitor monitor->treat endpoint Endpoint Analysis: - Blood Collection - Tissue Harvesting monitor->endpoint analyze Data Analysis: - Biochemical Assays - Histology endpoint->analyze end End analyze->end

Caption: A typical workflow for an in vivo study with this compound.

Troubleshooting_Decision_Tree issue High Variability in Results? check_model Review Animal Model Consistency: - Age, Sex, Baseline Severity - Surgical Technique issue->check_model Yes check_dosing Review Dosing Procedure: - Formulation Consistency - Administration Technique issue->check_dosing Yes check_endpoints Review Endpoint Measurement: - Assay Variability - Sample Handling issue->check_endpoints Yes action_model Action: - Increase N - Refine Inclusion Criteria - Standardize Surgery check_model->action_model action_dosing Action: - Prepare Fresh Solutions - Retrain Staff check_dosing->action_dosing action_endpoints Action: - Validate Assays - Standardize Collection check_endpoints->action_endpoints

References

AS2444697 degradation pathways and metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AS2444697. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[2][3] By inhibiting IRAK4, this compound blocks the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[4]

Q2: There is limited information available regarding the degradation pathways and metabolites of this compound. What is currently known?

A2: Based on available scientific literature, specific degradation pathways and the resulting metabolites of this compound have not been extensively detailed. However, it has been noted for its excellent metabolic stability in both human and rat liver microsomes, suggesting it is not rapidly metabolized.[2] This characteristic contributes to its high oral bioavailability.[2] Further research is needed to fully elucidate its metabolic fate.

Q3: What is the selectivity profile of this compound?

A3: this compound exhibits a high degree of selectivity for IRAK4. It has been shown to be 30-fold more selective for IRAK4 over the related kinase IRAK1.[1] This selectivity is crucial for minimizing off-target effects in experimental models.

Q4: What are the expected downstream effects of this compound treatment in a cellular or in vivo model?

A4: Treatment with this compound is expected to lead to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α following stimulation of the IL-1R/TLR pathways (e.g., with LPS).[1] In animal models of inflammatory diseases, this can translate to reduced inflammation, amelioration of disease symptoms, and protection against tissue damage.[5] For instance, in a rodent model of chronic kidney disease, this compound was shown to be renoprotective.[1]

Troubleshooting Guides

Problem 1: Inconsistent or no inhibition of cytokine production in cell-based assays.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Solution: Ensure you are using an appropriate concentration range. The reported IC50 for this compound is 21 nM.[1] It is advisable to perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions.

  • Possible Cause 2: Poor solubility of the compound.

    • Solution: this compound is soluble in DMSO.[1] Prepare a concentrated stock solution in DMSO and then dilute it in your culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. Gentle warming can aid in solubilization.[1]

  • Possible Cause 3: Cell line or primary cell variability.

    • Solution: Different cell types may have varying levels of IRAK4 expression and signaling activity. Ensure your chosen cell line is responsive to the IL-1R/TLR agonist you are using. You may need to validate the pathway's activity in your cells before conducting inhibition experiments.

Problem 2: Lack of efficacy in an in vivo animal model.

  • Possible Cause 1: Inadequate dosing or administration route.

    • Solution: this compound has demonstrated good oral bioavailability in rats and dogs.[2] For in vivo studies, oral gavage is a common administration route. Ensure the dosage is appropriate for the animal model and the disease being studied. A dose-range finding study is recommended to determine the optimal dose.

  • Possible Cause 2: Issues with vehicle formulation.

    • Solution: A common vehicle for oral administration of similar compounds consists of a mixture of DMSO, PEG300, Tween-80, and saline.[3] The solubility and stability of this compound in the chosen vehicle should be confirmed. Ensure the final formulation is a clear, homogenous solution.[3]

  • Possible Cause 3: Timing of administration relative to disease induction.

    • Solution: The timing of drug administration can be critical. Consider whether a prophylactic (pre-treatment) or therapeutic (post-treatment) regimen is more appropriate for your experimental question. The timing should be based on the known pathogenesis of the disease model.

Quantitative Data

Table 1: In Vitro Potency of this compound

ParameterValueReference
IC50 (IRAK4)21 nM[1]
Selectivity30-fold over IRAK1[1]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Administration in a Mouse Model of Inflammation

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

    • To prepare the final dosing vehicle, mix the components in the following approximate ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration for dosing.

    • Vortex the solution until it is clear and homogenous.[3]

  • Animal Dosing:

    • Administer the prepared this compound solution to mice via oral gavage. The volume administered should be based on the animal's body weight.

    • A vehicle control group should be included, receiving the same formulation without the active compound.

  • Inflammatory Challenge:

    • One to two hours after dosing, induce inflammation by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at an appropriate dose (e.g., 1 mg/kg).[3]

  • Sample Collection and Analysis:

    • At predetermined time points after the LPS challenge (e.g., 2 and 6 hours), collect blood samples.

    • Analyze plasma or serum for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using methods such as ELISA.

Visualizations

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription This compound This compound This compound->IRAK4 Experimental_Workflow prep Prepare this compound Dosing Solution administer Administer this compound or Vehicle (Oral Gavage) prep->administer challenge Induce Inflammation (e.g., LPS injection) administer->challenge collect Collect Samples (e.g., Blood) challenge->collect analyze Analyze Biomarkers (e.g., Cytokine Levels) collect->analyze results Compare Treatment vs. Control Groups analyze->results

References

addressing poor cellular uptake of AS2444697

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the IRAK-4 inhibitor, AS2444697, in their experiments. The following information is designed to address specific issues that may arise, with a focus on overcoming challenges related to cellular uptake and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1] IRAK-4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). By inhibiting IRAK-4, this compound blocks the downstream activation of NF-κB and subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3][4]

Q2: What is the recommended solvent for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to keep the final concentration of DMSO low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: I am not observing the expected downstream effect of IRAK-4 inhibition in my cell-based assay. Could this be due to poor cellular uptake?

A3: While poor cellular uptake is a possibility, other factors should also be considered. These include compound stability in your culture medium, the expression level and activity of IRAK-4 in your specific cell line, and the concentration of this compound used. This guide provides detailed troubleshooting steps to diagnose and address these potential issues.

Q4: What are the known in vitro applications of this compound?

A4: this compound has been shown to inhibit the production of LPS-induced TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) in vitro. This makes it a useful tool for studying inflammatory responses in these and other relevant cell types.

Troubleshooting Guide: Poor Cellular Efficacy of this compound

This guide is designed to help you systematically troubleshoot experiments where this compound is not producing the expected biological effect in a cellular context.

Observed Problem Potential Cause Suggested Solution
No or weak inhibition of downstream signaling (e.g., p-NF-κB, cytokine production) at expected concentrations. 1. Poor Cellular Permeability: The compound is not efficiently crossing the cell membrane. 2. Compound Degradation: this compound may be unstable in the cell culture medium. 3. Efflux by Cellular Pumps: The compound is actively being transported out of the cells. 4. Low Target Expression/Activity: The cell line used may have low levels of active IRAK-4.1. Optimize Compound Delivery: Consider using a temporary permeabilizing agent (e.g., a very low concentration of digitonin for a short duration, followed by washout). Note: This requires careful optimization to avoid cytotoxicity. 2. Assess Compound Stability: Perform a stability test by incubating this compound in your cell culture medium (without cells) over the time course of your experiment and measure its concentration by LC-MS/MS. 3. Inhibit Efflux Pumps: Co-incubate with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein). An increase in potency would suggest efflux is an issue. 4. Confirm Target Expression: Verify the expression and phosphorylation status of IRAK-4 in your cell line via Western Blot or qPCR.
High variability in results between experiments. 1. Inconsistent Compound Preparation: Issues with dissolving or diluting the compound. 2. Cell Culture Inconsistency: Variations in cell passage number, density, or health. 3. Precipitation of this compound: The compound may be precipitating out of solution in the aqueous culture medium.1. Standardize Preparation: Prepare fresh dilutions from a validated stock solution for each experiment. Ensure complete dissolution in DMSO before diluting in aqueous media. 2. Standardize Cell Culture: Use cells within a defined passage number range, ensure consistent seeding density, and regularly check for mycoplasma contamination. 3. Improve Solubility in Media: Pre-warm the media to 37°C before adding the DMSO stock. Add the stock dropwise while vortexing to ensure rapid dispersal. Consider the use of a formulation with co-solvents if solubility issues persist.
Cell toxicity observed at concentrations where efficacy is expected. 1. Solvent Toxicity: The final DMSO concentration may be too high for your cell type. 2. Off-Target Effects: At higher concentrations, this compound may be inhibiting other kinases essential for cell viability.1. Optimize DMSO Concentration: Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your cells. Aim for a final concentration of ≤ 0.1%. 2. Perform a Dose-Response Experiment: Determine the minimal effective concentration for IRAK-4 inhibition to minimize potential off-target effects.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Parameter Value Reference
IRAK-4 IC50 (biochemical) 21 nM
Solubility in DMSO Soluble to 20 mM (with gentle warming)
Molecular Weight 432.86 g/mol
Predicted LogP 2.4Based on chemical structure prediction tools

Experimental Protocols

Protocol 1: Assessment of Intracellular this compound Concentration by LC-MS/MS

Objective: To quantify the amount of this compound that has entered the cells.

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct molecule)

  • LC-MS/MS system

Methodology:

  • Cell Seeding: Plate cells at a known density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the desired concentration of this compound for the intended duration. Include a vehicle control (DMSO).

  • Cell Wash: Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Detachment and Lysis:

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with a medium and count the cells to normalize the data.

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in a known volume of ice-cold PBS.

    • Lyse the cells by adding ice-cold acetonitrile containing the internal standard. Vortex vigorously.

  • Protein Precipitation: Centrifuge at high speed to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Standard Curve: Prepare a standard curve of this compound in the same matrix (cell lysate from untreated cells) to quantify the intracellular concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound is binding to its target, IRAK-4, within the cell.

Materials:

  • Cells expressing IRAK-4

  • This compound

  • Lysis buffer (with protease and phosphatase inhibitors)

  • Equipment for heating samples (e.g., PCR cycler)

  • Western Blotting reagents and anti-IRAK-4 antibody

Methodology:

  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Cell Harvest: Harvest the cells and resuspend them in lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (containing the soluble protein fraction).

    • Perform a Western Blot on the supernatant to detect the amount of soluble IRAK-4 at each temperature.

  • Data Analysis: In the presence of a binding ligand like this compound, IRAK-4 should be stabilized at higher temperatures compared to the vehicle control. This will be observed as a shift in the melting curve (more soluble IRAK-4 at higher temperatures in the treated samples).

Visualizations

Signaling Pathway of this compound Inhibition

AS2444697_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 This compound This compound This compound->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Caption: Mechanism of this compound action on the IRAK-4 signaling pathway.

Troubleshooting Workflow for Poor Cellular Uptake

Troubleshooting_Workflow Start No/Weak Cellular Effect of this compound Check_Solubility Is the compound soluble in the final medium? Start->Check_Solubility Check_Stability Is the compound stable in the medium? Check_Solubility->Check_Stability Yes Improve_Solubility Optimize Formulation (e.g., co-solvents) Check_Solubility->Improve_Solubility No Check_Target Is IRAK-4 expressed and active? Check_Stability->Check_Target Yes Improve_Stability Use fresh compound, reduce incubation time Check_Stability->Improve_Stability No Measure_Uptake Is cellular uptake confirmed? Check_Target->Measure_Uptake Yes Validate_Target Use positive controls, choose another cell line Check_Target->Validate_Target No Conclusion_Uptake Issue is likely poor cellular uptake Measure_Uptake->Conclusion_Uptake No Conclusion_Other Issue is likely not cellular uptake Measure_Uptake->Conclusion_Other Yes Improve_Solubility->Start Improve_Stability->Start Validate_Target->Start Enhance_Uptake Use permeabilizing agents (with caution) Conclusion_Uptake->Enhance_Uptake

Caption: A logical workflow for troubleshooting poor cellular efficacy of this compound.

Experimental Workflow for Intracellular Concentration Measurement

LCMS_Workflow Seed_Cells 1. Seed Cells Treat_Compound 2. Treat with this compound Seed_Cells->Treat_Compound Wash_Cells 3. Wash with ice-cold PBS Treat_Compound->Wash_Cells Harvest_Count 4. Harvest and Count Cells Wash_Cells->Harvest_Count Lyse_Cells 5. Lyse Cells with Acetonitrile + Internal Standard Harvest_Count->Lyse_Cells Precipitate_Protein 6. Centrifuge to Precipitate Protein Lyse_Cells->Precipitate_Protein Analyze_Supernatant 7. Analyze Supernatant by LC-MS/MS Precipitate_Protein->Analyze_Supernatant

References

Technical Support Center: Interpreting Inconsistent Data from AS2444697 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AS2444697 in functional assays. Inconsistent data can arise from various factors in both biochemical and cell-based assays. This guide will help you identify potential causes and provide solutions to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical enzyme in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which play a key role in the innate immune response.[2][3] By inhibiting the kinase activity of IRAK4, this compound blocks downstream signaling cascades that lead to the production of pro-inflammatory cytokines like TNF-α and IL-6.[2] This anti-inflammatory action is the primary mechanism behind its therapeutic potential in various diseases.[4][5]

Q2: I am seeing a different IC50 value for this compound than what is published. Why might this be?

IC50 values are not absolute and can vary significantly depending on the experimental conditions.[6][7] For biochemical assays, a key factor is the concentration of ATP used, as this compound is an ATP-competitive inhibitor.[6] Higher ATP concentrations will lead to a higher apparent IC50 value. In cell-based assays, differences in cell lines, passage number, cell density, and incubation times can all impact the observed potency.[6] It is crucial to report the specific assay conditions alongside your IC50 values for accurate interpretation and comparison.[8]

Q3: Can this compound have off-target effects?

While this compound is described as a selective IRAK4 inhibitor, like any small molecule, it has the potential for off-target effects.[9] These are undesirable interactions with other kinases or cellular components.[9][10] If you observe unexpected cellular phenotypes or inconsistent data that cannot be explained by on-target IRAK4 inhibition, it may be worth considering off-target effects. Comparing results across different cell lines or using complementary assays can help to dissect on-target versus off-target activities.

Q4: My results in a biochemical assay are not translating to my cell-based assay. What are the potential reasons?

Discrepancies between biochemical and cell-based assays are common. Several factors can contribute to this:

  • Cell permeability: this compound may have poor penetration into the specific cell type you are using.

  • Cellular metabolism: The compound could be metabolized by the cells into a less active or inactive form.

  • Presence of efflux pumps: Cells may actively transport the compound out, preventing it from reaching its intracellular target.

  • Complexity of cellular signaling: The cellular environment is much more complex than a purified biochemical system. Redundant or compensatory signaling pathways may be active in the cell, masking the effect of IRAK4 inhibition.[3]

Troubleshooting Guides

Guide 1: Inconsistent Results in Biochemical IRAK4 Kinase Assays

This guide addresses common issues encountered when using this compound in in vitro kinase assays (e.g., ADP-Glo™, TR-FRET).

Table 1: Troubleshooting Common Issues in Biochemical Kinase Assays

Problem Potential Cause Recommended Solution
Higher than expected IC50 value High ATP concentration in the assay.Standardize the ATP concentration, ideally at or near the Km for IRAK4. Always report the ATP concentration used.[6]
Inactive this compound.Ensure proper storage and handling of the compound. Prepare fresh stock solutions in an appropriate solvent like DMSO.
High enzyme concentration.Titrate the IRAK4 enzyme to determine the optimal concentration that results in a linear reaction rate.
Low or no kinase activity Inactive IRAK4 enzyme.Verify the activity of the recombinant IRAK4 using a known potent activator or by checking for autophosphorylation.
Suboptimal buffer conditions.Ensure the kinase buffer has the correct pH, salt concentration, and necessary cofactors (e.g., MgCl2, DTT).[11]
High background signal Contaminated reagents.Use high-purity reagents, especially ATP and substrate.
Assay plate interference.Use low-binding, opaque plates suitable for the detection method (luminescence or fluorescence).
Variable results between experiments Inconsistent reagent preparation.Prepare large batches of reagents and aliquot for single use to minimize freeze-thaw cycles.
Pipetting errors.Calibrate pipettes regularly and use a consistent pipetting technique.

Experimental Workflow for a Typical IRAK4 Biochemical Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Kinase Buffer, ATP, Substrate, and this compound dilutions add_inhibitor Add this compound and IRAK4 to plate prep_reagents->add_inhibitor prep_enzyme Dilute IRAK4 Enzyme prep_enzyme->add_inhibitor pre_incubate Pre-incubate inhibitor and enzyme add_inhibitor->pre_incubate start_reaction Initiate reaction with ATP/Substrate mix pre_incubate->start_reaction incubate Incubate at RT (e.g., 60 min) start_reaction->incubate stop_reaction Stop reaction & deplete ATP (e.g., ADP-Glo™ Reagent) incubate->stop_reaction detect_signal Add Detection Reagent & incubate stop_reaction->detect_signal read_plate Read luminescence/fluorescence detect_signal->read_plate normalize Normalize data to controls read_plate->normalize plot Plot dose-response curve normalize->plot calculate_ic50 Calculate IC50 plot->calculate_ic50

Figure 1: A generalized workflow for an in vitro IRAK4 kinase assay with this compound.

Guide 2: Inconsistent Results in Cell-Based Functional Assays

This guide focuses on troubleshooting issues in cellular assays that measure the downstream effects of IRAK4 inhibition by this compound, such as TNF-α release.

Table 2: Troubleshooting Common Issues in Cell-Based Assays

Problem Potential Cause Recommended Solution
High variability in cytokine release Inconsistent cell health or passage number.Use cells within a consistent and low passage number range. Monitor cell viability throughout the experiment.
Variation in cell seeding density.Ensure a uniform cell seeding density across all wells of the microplate.
Weaker than expected inhibition by this compound Low cell permeability of the compound.Increase the incubation time or consider using a cell line with known good permeability.
Cell line is not responsive to the stimulus.Confirm that the chosen cell line expresses the necessary receptors (e.g., TLRs) and produces a robust cytokine response upon stimulation (e.g., with LPS).
This compound is being actively transported out of the cells.Test for the presence of efflux pumps and consider using an inhibitor of these pumps if necessary.
High background cytokine levels Cell stress or contamination.Ensure proper aseptic technique and handle cells gently. Check for mycoplasma contamination.
Serum in the media contains inflammatory stimuli.Consider using serum-free media or heat-inactivating the serum before use.
Inconsistent results between assays Differences in agonist (e.g., LPS) preparation or activity.Prepare a large stock of the agonist, aliquot, and store appropriately. Titrate the agonist to determine the optimal concentration for each cell line.
Variations in incubation times.Standardize all incubation times for cell treatment, stimulation, and cytokine detection.

Signaling Pathway Downstream of IRAK4

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines This compound This compound This compound->IRAK4

Figure 2: Simplified signaling pathway showing the point of inhibition of this compound.

Experimental Protocols

Protocol 1: IRAK4 Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is a general guideline based on commercially available assays.[11][12]

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[11]

    • Prepare serial dilutions of this compound in 1X Kinase Buffer with a final DMSO concentration not exceeding 1%.

    • Prepare a solution of the substrate (e.g., Myelin Basic Protein) and ATP in 1X Kinase Buffer. The final ATP concentration should be at or near the Km for IRAK4.[12]

  • Assay Procedure:

    • Add 5 µL of diluted this compound or vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of diluted IRAK4 enzyme to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[11]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to high (no enzyme) and low (vehicle control) controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular TNF-α Release Assay (ELISA)

This protocol describes a general method for measuring the effect of this compound on TNF-α secretion from stimulated immune cells (e.g., human PBMCs or RAW 264.7 macrophages).[13]

  • Cell Plating:

    • Plate cells in a 96-well tissue culture plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Cell Stimulation:

    • Prepare a stock solution of a TLR agonist, such as Lipopolysaccharide (LPS), in cell culture medium.

    • Add the LPS solution to the wells to achieve a final concentration that elicits a robust TNF-α response (this should be determined empirically for your cell line). Do not add LPS to unstimulated control wells.

    • Incubate for 4-18 hours at 37°C in a CO₂ incubator.[13]

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for analysis.

    • Quantify the amount of TNF-α in the supernatant using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.[14][15][16]

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample based on the standard curve.

    • Normalize the data to the stimulated (vehicle control) and unstimulated controls.

    • Plot the percent inhibition of TNF-α release against the logarithm of the this compound concentration to determine the IC50 value.

References

Validation & Comparative

A Comparative Analysis of AS2444697 and BAY 1834845 in Preclinical Models: Evaluating IRAK4 Inhibition for Lupus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Systemic lupus erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and inflammation in multiple organs. A key signaling pathway implicated in the pathogenesis of lupus involves Toll-like receptors (TLRs), particularly TLR7 and TLR9, which recognize nucleic acids and trigger downstream inflammatory cascades. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in this pathway, making it an attractive therapeutic target. This guide provides a comparative overview of two IRAK4 inhibitors, AS2444697 and BAY 1834845, based on available preclinical data.

While direct head-to-head studies of these two compounds in lupus models are not publicly available, this document synthesizes existing data from various inflammatory models to infer their potential efficacy and mechanisms of action relevant to SLE.

Mechanism of Action: Targeting the TLR/IL-1R Signaling Pathway

Both this compound and BAY 1834845 are small molecule inhibitors of IRAK4. IRAK4 plays a crucial role in the signaling cascade downstream of TLRs (except TLR3) and the IL-1 receptor (IL-1R) family.[1] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1] Activated IRAK4 then phosphorylates other IRAK family members, leading to the activation of downstream signaling pathways, including NF-κB and MAPK, which drive the production of pro-inflammatory cytokines and type I interferons – key mediators in lupus pathology.[1][2] By inhibiting the kinase activity of IRAK4, both this compound and BAY 1834845 are designed to block these inflammatory signaling pathways.

IRAK4 Signaling Pathway in Lupus Pathogenesis cluster_receptor Cell Surface / Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7/9 TLR7/9 MyD88 MyD88 TLR7/9->MyD88 IL-1R IL-1R IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1/2 IRAK1/2 IRAK4->IRAK1/2 TRAF6 TRAF6 IRAK1/2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPK MAPK TAK1->MAPK NF-kB NF-kB IKK Complex->NF-kB AP1 AP1 MAPK->AP1 Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Pro-inflammatory Cytokines (TNF-α, IL-6) Type I IFNs Type I IFNs NF-kB->Type I IFNs AP1->Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Type I IFNs This compound This compound This compound->IRAK4 BAY 1834845 BAY 1834845 BAY 1834845->IRAK4

Fig. 1: IRAK4 Inhibition in TLR/IL-1R Signaling

Preclinical Data Summary

Direct comparative data in lupus models is unavailable. The following tables summarize the existing preclinical data for each compound in relevant inflammatory models.

Table 1: In Vitro and In Vivo Activity of this compound

ParameterModel/AssayResultsReference
In Vitro Potency IRAK4 Inhibition AssayIC50 = 21 nM[3]
IRAK1 Inhibition Assay>30-fold selectivity for IRAK4 over IRAK1[3]
LPS-induced cytokine production in human PBMCsInhibition of TNF-α and IL-6[3]
In Vivo Efficacy 5/6 Nephrectomized Rat Model (Chronic Kidney Disease)Dose-dependent reduction in albuminuria and glomerulosclerosis; Attenuated plasma IL-6 and markers of endothelial dysfunction and oxidative stress.[4]

Table 2: In Vitro and In Vivo Activity of BAY 1834845 (Zabedosertib)

ParameterModel/AssayResultsReference
In Vitro Potency IRAK4 Inhibition AssayIC50 = 3.55 nM[5]
In Vivo Efficacy Imiquimod-induced Psoriasis Mouse ModelSignificantly reduced severity of psoriasis-like lesions (erythema, skin thickening, scaling).[6]
IL-1β-induced Inflammation Mouse ModelDose-dependently blocked inflammation.[6]
LPS-induced Acute Respiratory Distress Syndrome (ARDS) in MicePrevented lung injury and reduced inflammation; Decreased inflammatory cell infiltration.[7]
LPS Challenge in Healthy Human Volunteers≥80% suppression of serum TNF-α and IL-6 responses.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and comparison.

This compound: 5/6 Nephrectomized Rat Model of Chronic Kidney Disease
  • Animal Model: Male Sprague-Dawley rats underwent a two-step 5/6 nephrectomy.

  • Treatment: Four weeks after the second surgery, rats were administered this compound orally once daily for four weeks at doses of 1, 3, or 10 mg/kg.

  • Endpoints:

    • Renal Function: 24-hour urine samples were collected to measure urinary albumin and creatinine levels.

    • Histopathology: Kidneys were fixed, sectioned, and stained with Periodic acid-Schiff (PAS) to assess the glomerulosclerosis index.

    • Biomarkers: Plasma levels of IL-6, intercellular adhesion molecule-1 (ICAM-1), and markers of oxidative stress were measured by ELISA.[4]

BAY 1834845: Imiquimod-Induced Psoriasis Mouse Model
  • Animal Model: Female BALB/c mice.

  • Induction of Psoriasis: A daily topical dose of 62.5 mg of imiquimod cream (5%) was applied to the shaved backs of the mice for 7 consecutive days.

  • Treatment: BAY 1834845 was administered orally twice daily at doses ranging from 15 to 150 mg/kg for 7 days.

  • Endpoints:

    • Clinical Scoring: Erythema, skin thickening, and scaling were scored daily on a scale of 0 to 4.

    • Histopathology: Skin biopsies were taken for histological analysis.[6]

BAY 1834845: LPS-Induced ARDS Mouse Model
  • Animal Model: Male BALB/c mice.

  • Induction of ARDS: Mice were challenged with an intratracheal instillation of lipopolysaccharide (LPS).

  • Treatment: BAY 1834845 was administered orally at a dose of 150 mg/kg twice.

  • Endpoints:

    • Lung Injury: Histological analysis of lung tissue to assess inflammatory cell infiltration.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Cell counts (neutrophils, macrophages, T-cells, monocytes) in BAL fluid.[7]

General Experimental Workflow for Preclinical Lupus Models cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal Model Selection Select Lupus Model (e.g., MRL/lpr, NZB/NZW) Disease Induction/Onset Spontaneous or Induced Disease Onset Animal Model Selection->Disease Induction/Onset Baseline Measurement Baseline Measurement of Disease Parameters Disease Induction/Onset->Baseline Measurement Randomization Randomization Baseline Measurement->Randomization Drug Administration Oral Administration of This compound or BAY 1834845 Randomization->Drug Administration Vehicle Control Vehicle Control Randomization->Vehicle Control Positive Control e.g., Prednisolone Randomization->Positive Control Clinical Monitoring Proteinuria, Body Weight, Survival Drug Administration->Clinical Monitoring Vehicle Control->Clinical Monitoring Positive Control->Clinical Monitoring Serological Analysis Autoantibody Titers (anti-dsDNA) Clinical Monitoring->Serological Analysis Cytokine Profiling Plasma Cytokine Levels (IL-6, TNF-α, IFNs) Serological Analysis->Cytokine Profiling Histopathology Kidney Histology (Glomerulonephritis) Cytokine Profiling->Histopathology

Fig. 2: Workflow for Lupus Model Studies

Discussion and Future Directions

The available preclinical data, although not directly comparative in lupus models, suggests that both this compound and BAY 1834845 are potent and selective IRAK4 inhibitors with significant anti-inflammatory properties. BAY 1834845 has demonstrated efficacy in various models of inflammation, including those relevant to skin and systemic inflammation, which are hallmarks of lupus.[6][7] The data for this compound in a model of chronic kidney disease also points to its potential to mitigate renal damage, a severe complication of lupus nephritis.[4]

To definitively assess the comparative efficacy of these two compounds for the treatment of lupus, head-to-head studies in established lupus models such as the MRL/lpr or NZB/NZW mouse are necessary.[8][9] Such studies should evaluate key lupus-related endpoints, including autoantibody production (anti-dsDNA), proteinuria, glomerulonephritis, and systemic inflammation markers.

Furthermore, exploring the differential effects of these inhibitors on specific immune cell populations involved in lupus, such as B cells and plasmacytoid dendritic cells, would provide valuable insights into their precise mechanisms of action in the context of this complex autoimmune disease.[8][10]

References

A Head-to-Head Comparison of AS2444697 and Other IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in propagating inflammatory responses has positioned it as a key therapeutic target for a range of autoimmune diseases and cancers. This guide provides an objective, data-driven comparison of AS2444697 with other notable IRAK4 inhibitors, including small molecule inhibitors and a targeted protein degrader.

Data Presentation

In Vitro Potency and Selectivity of IRAK4 Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound against other prominent IRAK4 inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50) for kinase inhibitors and the half-maximal degradation concentration (DC50) for the PROTAC degrader. Selectivity is a crucial parameter for minimizing off-target effects.

Compound NameTypeIRAK4 IC50/DC50 (nM)Selectivity Highlights
This compound Kinase Inhibitor21[1]Displays 30-fold selectivity for IRAK4 over IRAK1.[1]
PF-06650833 (Zimlovisertib) Kinase Inhibitor0.2 (biochemical), 2.4 (PBMC)Nearly 7,000-fold more selective for IRAK4 than IRAK1; selective against a broad panel of over 200 kinases.[2]
Emavusertib (CA-4948) Kinase Inhibitor57Over 500-fold more selective for IRAK4 compared to IRAK1.
KT-474 PROTAC Degrader0.88 (DC50)Highly selective degradation of IRAK4; KINOMEscan profiling showed high selectivity across 468 kinases (S(10) at 1 µM = 0.007).[3]
In Vivo Efficacy of IRAK4 Inhibitors in Arthritis Models

This table outlines the in vivo efficacy of this compound and other IRAK4 inhibitors in preclinical models of arthritis, a key indicator of their potential therapeutic utility in inflammatory diseases.

Compound NameAnimal ModelDosingKey Findings
This compound Rat Adjuvant-Induced Arthritis2.7 mg/kg, BID, PO (ED50)Demonstrated efficacy in a rat model of arthritis.
This compound Rat Collagen-Induced Arthritis1.6 mg/kg, BID, PO (ED50)Showed efficacy in a second, distinct rat model of arthritis.
PF-06650833 (Zimlovisertib) Rat Collagen-Induced Arthritis3 mg/kg, BIDSignificantly inhibited paw volume.[2]
Emavusertib (CA-4948) Mouse Collagen-Induced ArthritisNot specifiedResulted in inhibition of arthritis severity.
KT-474 Not directly reported in arthritis models, but...Not applicable...has shown robust IRAK4 degradation and anti-inflammatory effects in other in vivo models and human clinical trials for inflammatory skin diseases.[4]

Experimental Protocols

IRAK4 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the biochemical potency of IRAK4 inhibitors.

1. Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

2. Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[3]

  • ATP

  • Myelin Basic Protein (MBP) or other suitable substrate

  • Test compounds (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

3. Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add 1 µL of the test compound or vehicle (DMSO control) to the wells of a 384-well plate.[3]

  • Add 2 µL of IRAK4 enzyme to each well.[3]

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.[3]

  • Incubate the plate at room temperature for 60 minutes.[3]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.[3]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.[3]

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Cell-Based LPS-Induced TNF-α Release Assay (THP-1 Cells)

This assay assesses the functional activity of IRAK4 inhibitors in a cellular context.

1. Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates TLR4, leading to IRAK4-dependent signaling and the production of pro-inflammatory cytokines like TNF-α. IRAK4 inhibitors are expected to block this response.

2. Materials:

  • THP-1 human monocytic cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • LPS from E. coli

  • Test compounds (e.g., this compound)

  • TNF-α ELISA kit

  • 96-well cell culture plates

3. Procedure:

  • Seed THP-1 cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour at 37°C.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-24 hours at 37°C.[5]

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a TNF-α ELISA kit according to the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.

  • Determine the IC50 value from the resulting dose-response curve.

In Vivo Mouse Collagen-Induced Arthritis (CIA) Model

This is a widely used preclinical model to evaluate the efficacy of anti-arthritic compounds.

1. Principle: Immunization of susceptible mouse strains with type II collagen emulsified in Freund's adjuvant induces an autoimmune response that leads to the development of inflammatory arthritis resembling human rheumatoid arthritis.

2. Materials:

  • DBA/1 mice (male, 8-10 weeks old)[6]

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compounds (e.g., this compound) and vehicle

  • Calipers for paw thickness measurement

3. Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with an emulsion of type II collagen and CFA.[6]

    • On day 21, administer a booster immunization with an emulsion of type II collagen and IFA.[6]

  • Treatment:

    • Begin daily oral administration of the test compound or vehicle at the onset of clinical signs of arthritis (typically around day 25-35).

  • Assessment:

    • Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on erythema and swelling).

    • Continue treatment and assessment for a defined period (e.g., until day 42).

4. Data Analysis:

  • Compare the mean arthritis scores and paw thickness between the treatment and vehicle groups over time.

  • Statistical analysis (e.g., two-way ANOVA) is used to determine the significance of the treatment effect.

Mandatory Visualizations

IRAK4 Signaling Pathway

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway cluster_nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 P TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines AP1->Cytokines Nucleus Nucleus

Caption: IRAK4 signaling cascade downstream of TLR/IL-1R activation.

Experimental Workflow for In Vitro IRAK4 Inhibitor Screening

Inhibitor_Screening_Workflow In Vitro IRAK4 Inhibitor Screening Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prepare_reagents dispense_inhibitor Dispense Serial Dilutions of Inhibitor to Plate prepare_reagents->dispense_inhibitor add_enzyme Add IRAK4 Enzyme dispense_inhibitor->add_enzyme initiate_reaction Initiate Reaction with Substrate/ATP Mix add_enzyme->initiate_reaction incubate_reaction Incubate (e.g., 60 min at RT) initiate_reaction->incubate_reaction stop_and_detect Stop Reaction & Add Detection Reagent incubate_reaction->stop_and_detect read_plate Read Luminescence stop_and_detect->read_plate analyze_data Data Analysis (IC50 Determination) read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for in vitro screening of IRAK4 inhibitors.

References

Comparative Selectivity Analysis of AS2444697 and Other IRAK4 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the selectivity profile of the novel IRAK4 inhibitor, AS2444697, in comparison to other notable kinase inhibitors, Zabedosertib (BAY1834845) and Zimlovisertib (PF-06650833). This guide provides a comprehensive overview of their on-target and off-target activities, supported by available experimental data.

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a variety of inflammatory and autoimmune diseases due to its pivotal role in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. As a result, the development of potent and selective IRAK4 inhibitors is an area of intense research. This guide offers a comparative analysis of the selectivity of this compound against two other clinical-stage IRAK4 inhibitors, Zabedosertib and Zimlovisertib, to aid researchers in selecting the most appropriate tool compounds for their studies.

Kinase Selectivity Profiles: A Tabulated Comparison

The following table summarizes the available quantitative data on the kinase selectivity of this compound, Zabedosertib, and Zimlovisertib. The data is compiled from publicly available sources and presented as percentage of control or percentage inhibition at a given concentration, which is a common output for large-scale kinase screening panels like KINOMEscan®. A lower percentage of control or a higher percentage of inhibition indicates a stronger interaction between the inhibitor and the kinase.

Kinase TargetThis compound (% Inhibition/Selectivity)Zabedosertib (BAY1834845) (% of Control @ 1µM)Zimlovisertib (PF-06650833) (% Inhibition @ 200nM)
IRAK4 Potent Inhibitor (IC50 = 21 nM) [1]0.5 ~100 [2][3]
IRAK130-fold less potent than IRAK4[1]1.5>70[2][3]
FLT3No data available100No data available
MNK2No data availableNo data available>70[2][3]
LRRK2No data availableNo data available>70[2][3]
CLK4No data availableNo data available>70[2][3]
CK1γ1No data availableNo data available>70[2][3]
Selected Off-Targets
CAMK2DNo data available0.5No data available
STK17BNo data available0.5No data available
YSK4No data available0.5No data available
CAMK2GNo data available1No data available
MAP4K3No data available1No data available
MINK1No data available1No data available
TNIKNo data available1No data available
FLT4No data available1.5No data available
GAKNo data available1.5No data available
MAP4K5No data available1.5No data available
MEK3No data available1.5No data available
MEK6No data available1.5No data available
MLK1No data available1.5No data available
MLK2No data available1.5No data available
MLK3No data available1.5No data available
MST1No data available1.5No data available
MST2No data available1.5No data available
MYO3ANo data available1.5No data available
PAK1No data available1.5No data available
PAK2No data available1.5No data available
PAK3No data available1.5No data available
PAK4No data available1.5No data available
PAK5No data available1.5No data available
PAK6No data available1.5No data available
SLKNo data available1.5No data available
ZAKNo data available1.5No data available

Note: For Zabedosertib, the data represents the percentage of the kinase remaining in solution after exposure to the inhibitor, with a lower number indicating stronger binding. For Zimlovisertib, the data is presented as percentage inhibition.

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount for understanding its biological effects and potential off-target liabilities. Below are detailed methodologies for common high-throughput screening assays used to generate the data presented above.

KINOMEscan® Competition Binding Assay

The KINOMEscan® platform (DiscoverX) is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.

Principle: This assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

Detailed Protocol:

  • Kinase Preparation: A panel of human kinases is expressed as fusions with a unique DNA tag.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM or in a dose-response format).

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as "percentage of control" (%Ctrl), where the control is a DMSO-treated sample. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. The formula for calculating %Ctrl is: (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100.

Radiometric Kinase Assays (e.g., 33P-ATP Filter Binding Assay)

Radiometric assays are considered a gold standard for measuring kinase activity due to their direct measurement of phosphate incorporation.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-33P]ATP) to a specific protein or peptide substrate by the kinase.

Detailed Protocol:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase, its specific substrate (protein or peptide), and a magnesium/manganese salt.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped by the addition of a solution that denatures the kinase (e.g., phosphoric acid or SDS-PAGE loading buffer).

  • Separation: The phosphorylated substrate is separated from the unincorporated [γ-33P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate, followed by washing steps to remove the free ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: Kinase activity is calculated based on the amount of incorporated radioactivity over time. For inhibitor profiling, the percentage of inhibition is calculated relative to a control reaction without the inhibitor.

ADP-Glo™ Luminescence-Based Kinase Assay

The ADP-Glo™ assay (Promega) is a popular non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: This is a two-step assay. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the initial kinase activity.

Detailed Protocol:

  • Kinase Reaction: The kinase reaction is performed in a multi-well plate containing the kinase, substrate, and ATP. The test inhibitor is included at various concentrations.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. This is typically incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added. This reagent contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. The newly generated ATP is used by the luciferase to produce light. This is typically incubated for 30-60 minutes at room temperature.

  • Luminescence Measurement: The luminescent signal from each well is measured using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity. The IC50 values for the inhibitor are determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 This compound This compound This compound->IRAK4 Zabedosertib Zabedosertib Zabedosertib->IRAK4 Zimlovisertib Zimlovisertib Zimlovisertib->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (JNK, p38) TAK1->MAPK_cascade NFkB NF-κB IKK_complex->NFkB AP1 AP-1 MAPK_cascade->AP1 Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: IRAK4 Signaling Pathway Downstream of TLR/IL-1R.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) HTS High-Throughput Screening (e.g., KINOMEscan, ADP-Glo) Compound->HTS Kinase_Panel Panel of Purified Human Kinases Kinase_Panel->HTS Assay_Reagents Assay Specific Reagents (ATP, Substrate, Buffers) Assay_Reagents->HTS Raw_Data Raw Data Acquisition (Luminescence, Radioactivity, qPCR) HTS->Raw_Data Normalization Normalization to Controls (% Inhibition or % of Control) Raw_Data->Normalization Selectivity_Profile Generation of Selectivity Profile Normalization->Selectivity_Profile

References

Efficacy of IRAK-4 Inhibition in Ibrutinib-Resistant Lymphoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibition with alternative therapeutic strategies in the context of ibrutinib-resistant lymphoma. The content is based on available preclinical and clinical data, with a focus on quantitative comparisons, detailed experimental methodologies, and visualization of relevant biological pathways. As direct preclinical data on AS2444697 in ibrutinib-resistant lymphoma is not publicly available, this guide utilizes data from the potent and selective IRAK-4 inhibitor, emavusertib (CA-4948) , as a representative of this class of inhibitors.

Introduction to Ibrutinib Resistance

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has significantly improved outcomes for patients with various B-cell malignancies. However, a substantial portion of patients either do not respond to ibrutinib (primary resistance) or develop resistance after an initial response (acquired resistance), leading to poor prognosis.[1] Mechanisms of resistance are multifaceted and include mutations in BTK, as well as activation of alternative signaling pathways that bypass BTK.[1] One such critical pathway involves the Toll-like receptor (TLR) and myeloid differentiation primary response 88 (MYD88) signaling cascade, which converges on IRAK-4.[2]

IRAK-4 Inhibition: A Novel Strategy to Overcome Ibrutinib Resistance

The IRAK-4 signaling pathway plays a crucial role in the survival and proliferation of lymphoma cells, particularly those with activating mutations in MYD88.[2][3] In the context of ibrutinib resistance, the IRAK-4 pathway can provide a "-like" signal, allowing cancer cells to survive despite BTK inhibition. Therefore, targeting IRAK-4 presents a rational therapeutic strategy to overcome ibrutinib resistance.

Mechanism of Action: IRAK-4 Signaling Pathway

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MYD88 MYD88 (L265P Mutation) TLR->MYD88 Ligand Binding IRAK4 IRAK-4 MYD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_nucleus->Gene_Expression This compound This compound (Emavusertib) This compound->IRAK4 Inhibition Ibrutinib Ibrutinib BTK BTK Ibrutinib->BTK Inhibition BTK->NFkB BCR BCR BCR->BTK

Quantitative Comparison of Therapeutic Strategies

The following tables summarize the preclinical efficacy of IRAK-4 inhibition (represented by emavusertib) compared to other therapeutic agents in ibrutinib-resistant lymphoma cell lines.

Table 1: Single-Agent Efficacy of Emavusertib in Ibrutinib-Resistant Marginal Zone Lymphoma (MZL) Cell Lines

Cell LineIbrutinib Resistance StatusEmavusertib IC50 (µM)Reference
VL51Parental (Sensitive)>10[2][4]
VL51-IBR-RESIbrutinib-Resistant>10[2][4]
Karpas1718 (MYD88 L265P)Parental (Sensitive)3.72[2][4]
Karpas1718-IBR-RESIbrutinib-Resistant6.54[2]

Table 2: Combination Efficacy of Emavusertib with Ibrutinib in Ibrutinib-Resistant MZL Cell Lines

Cell LineCombinationEffectReference
VL51-IBR-RESEmavusertib + IbrutinibSynergistic[2][4]
Karpas1718-IBR-RESEmavusertib + IbrutinibSynergistic[2]

Table 3: Comparison with Alternative Therapies in Ibrutinib-Resistant Mantle Cell Lymphoma (MCL) Models

TherapyMechanism of ActionModelEfficacyReference
Pirtobrutinib Non-covalent BTK inhibitorJeko-Ibrutinib-R (in vitro)Sustained inhibition of cell growth[5]
Mino-venetoclax-R (in vivo)Reduced tumor volume and weight[5]
Venetoclax BCL-2 inhibitorIbrutinib-resistant MCL (preclinical)Synergistic with ibrutinib[6][7][8]
Lenalidomide Immunomodulatory agentIbrutinib-resistant DLBCL (clinical)Promising activity in combination with rituximab and ibrutinib[9][10][11][12][13]
Acalabrutinib Second-generation BTK inhibitorIbrutinib-intolerant CLL (clinical)Well-tolerated and effective[14][15]
Zanubrutinib Second-generation BTK inhibitorIbrutinib-resistant MCL (preclinical)Overcomes resistance in some models[16][17][18][19]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow A Seed lymphoma cells in 96-well plate B Treat cells with compounds (e.g., Emavusertib, Ibrutinib) for 72 hours A->B C Add MTT reagent to each well B->C D Incubate for 4 hours at 37°C C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Protocol:

  • Cell Seeding: Seed lymphoma cells (e.g., VL51, Karpas1718) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.[3][20][21]

  • Compound Treatment: Add various concentrations of the test compounds (e.g., emavusertib, ibrutinib, or their combination) to the wells. Include a vehicle-only control. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2][4]

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[3][20][21]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[3][20]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and mix thoroughly to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[2][4]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis_Assay_Workflow A Treat lymphoma cells with compounds B Harvest and wash cells with PBS A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark for 15 minutes D->E F Analyze by flow cytometry E->F G Quantify apoptotic (Annexin V+) and necrotic (Annexin V+/PI+) cells F->G

Protocol:

  • Cell Treatment: Treat lymphoma cells with the desired concentrations of compounds for the indicated time.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).[22][23]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[23]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[24]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[23]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for NF-κB Pathway Activation

Western_Blot_Workflow A Treat cells and prepare cell lysates B Determine protein concentration (BCA assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibodies (e.g., p-p65, p-IκBα) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using chemiluminescence F->G H Analyze protein expression levels G->H

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.[25][26]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies for the NF-κB pathway include those targeting phosphorylated p65 (Ser536), total p65, phosphorylated IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin or GAPDH).[27]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The available preclinical data strongly suggest that inhibiting the IRAK-4 signaling pathway is a viable and promising strategy for overcoming ibrutinib resistance in lymphoma, particularly in subtypes with MYD88 mutations. Emavusertib, as a representative IRAK-4 inhibitor, demonstrates significant efficacy both as a single agent and in synergistic combination with ibrutinib in resistant cell lines. While other alternative therapies, such as next-generation BTK inhibitors and BCL-2 inhibitors, also show promise, the unique mechanism of IRAK-4 inhibition directly targets a key survival pathway activated in the resistant setting. Further clinical investigation of IRAK-4 inhibitors, such as emavusertib, is warranted to translate these encouraging preclinical findings into effective therapies for patients with ibrutinib-resistant lymphoma.[28][29][30]

References

AS2444697: A Comparative Analysis of Cross-Reactivity with IRAK Family Members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor AS2444697's cross-reactivity profile against members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound for their specific experimental needs. All quantitative data is summarized for clarity, and detailed experimental protocols for typical kinase inhibition assays are provided.

Selectivity Profile of this compound Against IRAK Family Kinases

This compound is a potent inhibitor of IRAK4 with high selectivity over IRAK1. The available data on the half-maximal inhibitory concentration (IC50) for this compound against IRAK family members is summarized in the table below. It is important to note that while data for IRAK1 and IRAK4 are available, the inhibitory activity of this compound against IRAK2 and IRAK3 has not been found in the reviewed literature.

KinaseIC50 (nM)Selectivity (Fold vs. IRAK4)Data Source
IRAK163030
IRAK2Data Not Available-
IRAK3 (IRAK-M)Data Not Available-
IRAK4 21 1 [1]

IRAK Signaling Pathway

The IRAK family of serine/threonine kinases are critical components of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1. Activated IRAK1, along with IRAK2, participates in the formation of a larger signaling complex that ultimately leads to the activation of downstream transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory genes. IRAK3, also known as IRAK-M, generally acts as a negative regulator of this pathway.

IRAK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P This compound This compound This compound->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 IRAK2 IRAK2 IRAK2->TRAF6 IRAK3 IRAK3 (IRAK-M) IRAK3->IRAK4 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: Simplified IRAK signaling pathway upon TLR/IL-1R activation.

Experimental Protocols

The determination of IC50 values for kinase inhibitors is crucial for assessing their potency and selectivity. Below are generalized protocols for two common in vitro kinase assays that can be adapted to measure the inhibitory activity of compounds like this compound against IRAK family members.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a test compound.

Materials:

  • IRAK family kinase (e.g., IRAK4)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compound (this compound)

  • Kinase Buffer

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in kinase buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the specific IRAK kinase and the Eu-anti-Tag antibody in kinase buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the following in order:

    • Test compound solution

    • Kinase/Antibody mixture

    • Tracer solution

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Compound Serial Dilution of This compound Plate Add to 384-well plate: 1. Compound 2. Kinase/Ab 3. Tracer Compound->Plate Kinase_Ab Kinase + Eu-Ab Mixture Kinase_Ab->Plate Tracer AF647-Tracer Solution Tracer->Plate Incubate Incubate (1-2 hours, RT) Plate->Incubate Read Read TR-FRET Incubate->Read Analyze Calculate Emission Ratio & Determine IC50 Read->Analyze

Caption: Workflow for a LanthaScreen™ Kinase Binding Assay.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used in a luciferase-based reaction to produce light.

Materials:

  • IRAK family kinase (e.g., IRAK4)

  • Kinase substrate (e.g., a peptide or protein)

  • ATP

  • Test compound (this compound)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Buffer

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, the specific IRAK kinase, and the kinase substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADPGlo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_readout Readout & Analysis Mix Mix: - this compound - Kinase - Substrate - ATP Incubate1 Incubate (e.g., 60 min, RT) Mix->Incubate1 Add_ADPGlo Add ADP-Glo™ Reagent (Incubate 40 min) Incubate1->Add_ADPGlo Add_Detection Add Kinase Detection Reagent (Incubate 30-60 min) Add_ADPGlo->Add_Detection Read Measure Luminescence Add_Detection->Read Analyze Determine IC50 Read->Analyze

Caption: Workflow for an ADP-Glo™ Kinase Assay.

References

literature review of clinical and preclinical IRAK4 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of Clinical and Preclinical IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a pivotal target in drug discovery for a spectrum of diseases, including autoimmune conditions and hematologic malignancies.[1][2] As a key upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, IRAK4 plays a crucial role in the innate immune response.[2][3] Its activation leads to downstream signaling cascades, culminating in the production of pro-inflammatory cytokines.[3] Consequently, the development of small molecule inhibitors and degraders targeting IRAK4 has garnered significant interest.

This guide provides a comparative analysis of prominent clinical and preclinical IRAK4 inhibitors, presenting key experimental data to facilitate an objective evaluation of their performance.

The IRAK4 Signaling Pathway

IRAK4 is a central node in the MyD88-dependent signaling pathway. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4 through its death domain.[2][4] Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors like NF-κB and AP-1, ultimately driving the expression of inflammatory genes.[3][4]

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NF-kB/AP-1 NF-kB/AP-1 TRAF6->NF-kB/AP-1 Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB/AP-1->Pro-inflammatory Cytokines Gene Expression

Figure 1: Simplified IRAK4 signaling pathway downstream of TLR/IL-1R activation.

Comparative Analysis of IRAK4 Inhibitors

A number of small molecule inhibitors targeting the kinase activity of IRAK4 have progressed into clinical development. More recently, a new modality of targeted protein degradation has been employed to develop IRAK4 degraders. The following tables summarize the available quantitative data for key clinical and preclinical IRAK4 inhibitors.

IRAK4 Kinase Inhibitors
CompoundDeveloperTargetIC50 (nM)Status (Highest)
PF-06650833 (Zimlovisertib) PfizerIRAK42[5]Phase II
CA-4948 (Emavusertib) Curis/AurigeneIRAK4< 5[6]Phase I/II
BAY1834845 (Zabedosertib) BayerIRAK43.55[7]Phase I
IRAK4 Protein Degraders
CompoundDeveloperTargetDC50 (nM)Dmax (%)Status (Highest)
KT-474 (SAR444656) Kymera TherapeuticsIRAK40.9 (in hPBMCs)[8]101.3 (in hPBMCs)[8]Phase II

Experimental Protocols

The characterization of IRAK4 inhibitors involves a suite of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

IRAK4 Kinase Activity Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Kinase_Assay_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow Start Start Kinase Reaction Incubate IRAK4, substrate (e.g., MBP), ATP, and inhibitor Start->Kinase Reaction Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Kinase Reaction->Stop Reaction & Deplete ATP Convert ADP to ATP Add Kinase Detection Reagent Stop Reaction & Deplete ATP->Convert ADP to ATP Measure Luminescence Read plate on luminometer Convert ADP to ATP->Measure Luminescence End End Measure Luminescence->End

Figure 2: Workflow for a typical IRAK4 kinase activity assay using ADP-Glo™ technology.

Protocol:

  • Prepare Reagents : Thaw 5x Kinase assay buffer, ATP, and a suitable substrate like Myelin Basic Protein (MBP). Prepare 1x Kinase assay buffer.

  • Master Mix Preparation : Prepare a master mix containing 1x Kinase assay buffer, ATP, and MBP.

  • Inhibitor Preparation : Prepare serial dilutions of the test inhibitor. For controls, use the diluent solution.

  • Assay Plate Setup : Add the master mix and the test inhibitor dilutions to the wells of a 96-well plate.

  • Initiate Reaction : Add diluted IRAK4 enzyme to the wells to start the kinase reaction.

  • Incubation : Incubate the plate at 30°C for a defined period, typically 45-60 minutes.[3][9]

  • Signal Generation :

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.[3][9]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.[3][9]

  • Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the ADP generated and thus the kinase activity.

Kinase Selectivity Profiling (KINOMEscan™)

This method assesses the selectivity of an inhibitor by quantifying its binding to a large panel of kinases.

Protocol:

  • Assay Principle : The assay is a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest.[10]

  • Procedure :

    • Kinases are tagged (e.g., with DNA) and incubated with the immobilized ligand and the test compound at a fixed concentration.

    • The amount of kinase captured on the solid support is measured. Compounds that bind to the kinase active site prevent the kinase from binding to the immobilized ligand, reducing the amount of captured kinase.[10]

  • Detection : The amount of captured kinase is quantified using a precise method like qPCR to detect the DNA tag.[10]

  • Data Analysis : Results are often expressed as a percentage of the control. A lower percentage indicates stronger binding of the test compound. A selectivity score can be calculated, with a lower score indicating higher selectivity.[10]

Cellular Target Engagement (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify and quantify the engagement of a drug with its target protein within a cellular environment.[11]

Protocol:

  • Principle : Ligand binding to a protein often increases its thermal stability. CETSA measures this change in thermal stability.[11]

  • Workflow :

    • Cell Treatment : Treat cells with the test compound or vehicle control.

    • Heat Challenge : Heat the cells across a range of temperatures.

    • Cell Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Quantification : Quantify the amount of soluble target protein remaining at each temperature, typically by Western blotting or other protein detection methods.

  • Data Analysis : A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates target engagement.[11] Isothermal dose-response experiments can also be performed at a single temperature to determine the inhibitor's potency.[1]

CETSA_Workflow cluster_workflow CETSA® General Workflow Start Start Cell_Treatment Treat cells with inhibitor or vehicle Start->Cell_Treatment Heat_Challenge Heat cells at various temperatures Cell_Treatment->Heat_Challenge Lysis Lyse cells Heat_Challenge->Lysis Centrifugation Separate soluble and aggregated proteins Lysis->Centrifugation Quantification Quantify soluble target protein (e.g., Western Blot) Centrifugation->Quantification End End Quantification->End

Figure 3: General experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion

The landscape of IRAK4-targeted therapies is rapidly evolving, with several potent and selective small molecule inhibitors and a first-in-class protein degrader progressing through clinical trials. The data presented in this guide highlight the significant advancements in the field. While kinase inhibitors have demonstrated promising preclinical and early clinical activity, the development of IRAK4 degraders like KT-474 offers a novel therapeutic strategy by eliminating both the kinase and scaffolding functions of the protein.[12][13] The continued investigation and head-to-head comparison of these different modalities will be crucial in determining the optimal approach for treating IRAK4-driven diseases.

References

Safety Operating Guide

Navigating the Disposal of AS2444697: A Step-by-Step Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like the IRAK-4 inhibitor AS2444697 is a critical component of laboratory safety and regulatory compliance. Given the absence of a universally available, specific Safety Data Sheet (SDS), a cautious approach, treating the compound as potentially hazardous, is paramount. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Personal Protective Equipment (PPE): A standard laboratory PPE protocol should be strictly followed. This includes, but is not limited to:

  • Safety goggles to protect from splashes.

  • A lab coat to prevent skin contact.

  • Chemically resistant gloves (nitrile or neoprene).

Ventilation: All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Storage: Store this compound in a cool, dry, and well-ventilated location, away from incompatible materials. Product information from suppliers suggests storage at -20°C for long-term stability.

Spill Response: In the event of a spill, it should be treated as a potentially hazardous incident. Evacuate the immediate area and inform your laboratory supervisor and EHS department. Follow your institution's established procedures for chemical spills.

Step-by-Step Disposal Protocol for this compound

The disposal of a novel research chemical like this compound must be managed through your institution's hazardous waste program. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.

Step 1: Waste Characterization and Segregation

Due to the lack of comprehensive hazard data, this compound must be treated as hazardous waste. Proper segregation at the point of generation is crucial to prevent accidental chemical reactions and ensure compliant disposal.

  • Solid Waste: This stream includes unused or expired this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, centrifuge tubes, and gloves.

  • Liquid Waste: This includes any prepared stock solutions, experimental solutions containing this compound, and the initial solvent rinses of "empty" containers.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container.

Step 2: Containerization and Labeling

Proper containment and clear labeling are essential for the safe storage and subsequent pickup of chemical waste.

Waste TypeContainer SpecificationLabeling Requirements
Solid Waste A designated, leak-proof hazardous waste container with a secure lid."Hazardous Waste," "this compound Solid Waste," list of all contaminated materials, PI name, lab location, and accumulation start date.
Liquid Waste A chemically compatible (e.g., glass or polyethylene) container with a screw-top cap."Hazardous Waste," "this compound Liquid Waste," list of all solvents and their approximate concentrations, PI name, lab location, and accumulation start date.
Sharps Waste A designated, puncture-resistant sharps container."Hazardous Sharps Waste," "this compound Contaminated Sharps," PI name, lab location, and accumulation start date.

Step 3: On-Site Accumulation

Store all waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of waste generation and have secondary containment to mitigate any potential leaks. Ensure that all containers are kept tightly closed except when adding waste.

Step 4: Arranging for Disposal

Adhere to your institution's specific procedures for requesting a chemical waste pickup from the EHS department. Provide them with all available information regarding the compound and its waste streams.

Experimental Protocols

While specific experimental protocols involving this compound will vary, the principles of waste generation and disposal remain consistent. For instance, in an in vitro cell-based assay, all media containing this compound, cell culture plates, and pipette tips used for its transfer would be considered contaminated and disposed of as hazardous waste. Similarly, for in vivo studies, any unused dosing solutions and contaminated caging or bedding should be handled and disposed of as hazardous waste according to institutional guidelines for animal research.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_storage Storage cluster_disposal Final Disposal start This compound Use in Experiments solid_waste Solid Waste (gloves, tips, etc.) start->solid_waste liquid_waste Liquid Waste (solutions, rinses) start->liquid_waste sharps_waste Sharps Waste (needles, etc.) start->sharps_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container saa Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa ehs_pickup EHS Waste Pickup Request saa->ehs_pickup final_disposal Licensed Hazardous Waste Facility ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

Personal protective equipment for handling AS2444697

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for AS2444697

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of this compound, a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor. Given that a specific Safety Data Sheet (SDS) is not publicly available, this guide is based on the compound's known properties and established safety protocols for handling similar potent, small-molecule research compounds.

Compound Identification and Properties

This compound is an orally active IRAK4 inhibitor with an IC₅₀ of 21 nM.[1][2][3][4] It is utilized in research to investigate inflammatory processes and its potential as an anti-inflammatory therapeutic.[5]

PropertyValue
Compound Name This compound
Synonym(s) AS-2444697, N-[3-(aminocarbonyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide, monohydrochloride
CAS Number 1287665-60-4
Molecular Formula C₁₉H₂₁ClN₆O₄
Molecular Weight 432.86 g/mol [1]
Appearance White to light yellow solid[1]
Purity ≥95% to ≥98% (depending on supplier)[2][3][4]
Solubility Soluble in DMSO[2][3][4]
Hazard Assessment and Safety Precautions

As a potent bioactive compound with unknown long-term toxicological properties, this compound should be treated as potentially hazardous. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.

Engineering Controls:

  • Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Use a laboratory space with good ventilation.

Personal Protective Equipment (PPE): A risk assessment should be conducted for all procedures involving this compound. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of disposable nitrile gloves.[6] Change gloves immediately if contaminated and after each use. Wash hands thoroughly after removing gloves.
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk handling or solvent transfers.[7][8]
Body Laboratory CoatA fully buttoned lab coat is required. For tasks with a higher risk of splashes, a chemical-resistant or disposable gown should be worn over the lab coat.[6][9]
Respiratory N95 Respirator (or higher)Recommended when handling the powder outside of a fume hood or if aerosolization is possible. Use should be in accordance with your institution's respiratory protection program.
Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Inspection:

  • Upon receipt, inspect the external packaging for any signs of damage.

  • Before opening, don the minimum required PPE (lab coat, safety goggles, and nitrile gloves).

  • Open the shipping container in a designated area, preferably within a chemical fume hood.

2. Preparation of Stock Solutions:

  • Storage of Solid Compound: Store the solid compound at 4°C for short-term storage or desiccate at room temperature as recommended by some suppliers.[1][3][4] For long-term storage, refer to the supplier's recommendation, which is typically -20°C.[2][10]

  • Weighing: Weigh the solid compound in a chemical fume hood or a balance enclosure to avoid inhalation of the powder.

  • Dissolving: this compound is soluble in DMSO.[2][3][4] Prepare stock solutions by dissolving the compound in anhydrous DMSO.

  • Storage of Stock Solutions: Store stock solutions at -20°C for up to one month or at -80°C for up to six months to maintain stability.[1] Ensure containers are tightly sealed to prevent moisture absorption.

3. Experimental Use:

  • When diluting stock solutions or adding the compound to experimental media, always wear the full recommended PPE.

  • Perform all manipulations that could generate aerosols or splashes within a biosafety cabinet or chemical fume hood.

Disposal Plan

All waste generated from handling this compound must be considered hazardous waste. Do not dispose of this chemical or its waste down the drain or in the regular trash.[1][2]

Waste TypeDisposal Procedure
Solid Waste (unused compound) Collect in its original container or a clearly labeled, sealed container. Label as "Hazardous Chemical Waste" with the full chemical name.
Contaminated Labware (gloves, pipette tips, tubes, bench liners) Collect in a designated, clearly labeled hazardous waste bag or container.[1]
Liquid Waste (DMSO stock solutions, experimental media containing the compound) Collect in a compatible, leak-proof, and sealed container labeled "Hazardous Chemical Waste."[10] Clearly list all chemical components, including DMSO and this compound. Do not mix with incompatible waste streams.
Sharps (needles, contaminated glass) Dispose of in a designated sharps container for chemically contaminated sharps.

Decontamination:

  • Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Dispose of all cleaning materials as contaminated solid waste.

Empty Containers:

  • Empty containers must be triple rinsed with a suitable solvent.[4][11] The rinsate must be collected and disposed of as hazardous liquid waste.[11] After triple rinsing, deface or remove the label and dispose of the container according to your institution's guidelines.[2][4]

Institutional Guidelines:

  • All waste disposal must be conducted in accordance with your institution's Environmental Health and Safety (EHS) department regulations. Schedule regular waste pick-ups to avoid accumulating large quantities of hazardous waste.[2]

Visualized Workflows

The following diagrams illustrate the key operational and logical workflows for handling this compound safely.

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive_Inspect Receive & Inspect Package Don_PPE Don Full PPE Receive_Inspect->Don_PPE Proceed if intact Weigh_Compound Weigh Compound in Fume Hood Don_PPE->Weigh_Compound Prepare_Stock Prepare Stock Solution (in DMSO) Weigh_Compound->Prepare_Stock Store_Stock Store Stock Solution (-20°C or -80°C) Prepare_Stock->Store_Stock For later use Perform_Experiment Perform Experiment in Hood/BSC Prepare_Stock->Perform_Experiment For immediate use Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Perform_Experiment->Segregate_Waste Label_Waste Label Hazardous Waste Segregate_Waste->Label_Waste Store_Waste Store Waste Securely Label_Waste->Store_Waste EHS_Pickup Arrange EHS Pickup Store_Waste->EHS_Pickup

Caption: Standard laboratory workflow for handling, experimental use, and disposal of this compound.

PPE_Decision_Tree Start Handling this compound? Is_Solid Handling Solid Powder? Start->Is_Solid Is_Liquid Handling Liquid (Stock/Dilution)? Is_Solid->Is_Liquid No PPE_Respirator Add N95 Respirator Is_Solid->PPE_Respirator Yes Splash_Risk High Splash Risk? Is_Liquid->Splash_Risk Yes PPE_Base Minimum PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles Is_Liquid->PPE_Base No Splash_Risk->PPE_Base No PPE_Face_Shield Add Face Shield Splash_Risk->PPE_Face_Shield Yes End Proceed with Task PPE_Base->End PPE_Respirator->Is_Liquid PPE_Face_Shield->PPE_Base

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AS2444697
Reactant of Route 2
Reactant of Route 2
AS2444697

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.